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  • Product: 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one
  • CAS: 1443980-85-5

Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one: A Technical Guide

Abstract The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the inhibition of kinases and other key cellu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the inhibition of kinases and other key cellular enzymes.[1][2] This guide outlines a comprehensive, multi-phase in vitro strategy to elucidate the mechanism of action of the novel compound, 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one. The proposed workflow is designed to be self-validating, beginning with broad, high-throughput screening to identify the general molecular target class, followed by more focused biochemical and cell-based assays to pinpoint the specific molecular target and characterize its impact on cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-c]pyridine Core

The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a recurring motif in a multitude of biologically active compounds. Its unique electronic and structural properties make it an attractive scaffold for developing therapeutics targeting a range of diseases.[1][3] Notably, derivatives of this core have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[4][5] Additionally, compounds with this scaffold have shown promise as antiproliferative agents and inhibitors of other enzyme classes, such as lysine-specific demethylase 1 (LSD1).[6]

Given the established precedent for this chemical class, a logical starting hypothesis for a novel derivative like 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one is its potential interaction with the human kinome. This guide, therefore, presents a systematic approach to first test this hypothesis and then progressively refine our understanding of the compound's specific molecular interactions and downstream cellular consequences.

Phase I: Broad Spectrum Target Class Identification

The initial phase of investigation aims to cast a wide net to determine if the compound has activity against a broad family of enzymes, with a primary focus on kinases. A high-throughput screening approach is recommended to efficiently assess the compound's activity against a diverse panel of targets.

Kinase Panel Screening

A broad-panel kinase screen is the cornerstone of the initial investigation. This will determine if the compound has any kinase inhibitory activity and, if so, provide an initial indication of its selectivity profile.

Experimental Protocol: Broad-Panel Kinase Screen

  • Compound Preparation: Prepare a 10 mM stock solution of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one in 100% DMSO. From this, create serial dilutions to be used in the assay.

  • Assay Format Selection: Employ a well-established, high-throughput kinase assay platform. Luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) are a robust choice for broad screening due to their universal applicability across different kinases.[7][8]

  • Kinase Panel: Select a diverse panel of kinases representing different branches of the human kinome. A panel of 50-100 kinases is a good starting point.

  • Assay Execution:

    • Dispense the kinase, substrate, and ATP into the wells of a 384-well plate.

    • Add the test compound at a final concentration of 1 µM and 10 µM. Include a known pan-kinase inhibitor as a positive control and DMSO as a negative control.

    • Incubate the reaction at room temperature for the recommended time (typically 1 hour).

    • Add the ADP detection reagent to stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to the DMSO control.

Data Presentation: Initial Kinase Screen

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Kinase A5%15%
Kinase B85%98%
Kinase C10%25%
.........
Workflow for Phase I

G cluster_0 Phase I: Target Class Identification A Novel Compound: 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one B High-Throughput Kinase Panel Screen (e.g., ADP-Glo™ Assay) A->B C Data Analysis: Calculate % Inhibition B->C D Identify 'Hit' Kinases (>50% inhibition at 10 µM) C->D E No Significant Kinase Activity C->E F Proceed to Phase II: Target Validation & Characterization D->F G Consider Alternative Target Classes (e.g., Epigenetic enzymes, GPCRs) E->G

Caption: Workflow for initial target class identification.

Phase II: Target Validation and Biochemical Characterization

Once one or more "hit" kinases are identified, the next phase focuses on validating these interactions and characterizing the biochemical nature of the inhibition.

IC50 Determination

To quantify the potency of the compound against the hit kinase(s), a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination using TR-FRET Assay

  • Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are highly sensitive and less prone to interference from compound fluorescence.[9] They typically involve a lanthanide-labeled antibody that detects a phosphorylated substrate.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Execution:

    • In a 384-well plate, add the hit kinase, its specific substrate, and ATP.

    • Add the serially diluted compound.

    • Incubate to allow the kinase reaction to proceed.

    • Add the TR-FRET detection mix containing the europium-labeled antibody and the acceptor fluorophore.

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: IC50 Values

Kinase TargetIC50 (nM)
Kinase B75
Kinase X>10,000
Kinase Y1,200
Mechanism of Inhibition Studies

Understanding how the compound inhibits the kinase is crucial. The primary question is whether it competes with ATP, the substrate, or binds to an allosteric site.

Experimental Protocol: ATP Competition Assay

  • Assay Setup: Perform the kinase activity assay (as in the IC50 determination) with a fixed concentration of the compound (e.g., at its IC50).

  • ATP Titration: Vary the concentration of ATP in the reaction, from well below to well above its Michaelis-Menten constant (Km).

  • Data Analysis: Plot the kinase reaction rate against the ATP concentration in the presence and absence of the inhibitor.

    • Competitive Inhibition: The apparent Km for ATP will increase, while the Vmax remains unchanged.

    • Non-competitive Inhibition: The Vmax will decrease, while the Km for ATP remains unchanged.

    • Uncompetitive Inhibition: Both the Vmax and Km for ATP will decrease.

Workflow for Phase II

G cluster_1 Phase II: Biochemical Characterization H Validated 'Hit' Kinase(s) I IC50 Determination (Dose-Response Curve) H->I J Mechanism of Inhibition Studies (e.g., ATP Competition Assay) I->J K Determine Mode of Inhibition (Competitive, Non-competitive, etc.) J->K L Proceed to Phase III: Cellular Characterization K->L

Caption: Workflow for biochemical target validation.

Phase III: Cellular Mechanism of Action

With a validated molecular target and a biochemical understanding of its inhibition, the investigation moves into a cellular context to confirm target engagement and elucidate the downstream consequences.

Cellular Target Engagement Assay

It is essential to confirm that the compound can enter cells and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound at various concentrations. Include a vehicle control (DMSO).

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Analyze the supernatant for the presence of the target kinase using a specific antibody.

  • Data Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound confirms target engagement.

Phosphorylation of Downstream Substrates

If the compound inhibits a kinase, the phosphorylation of its known downstream substrates should decrease. This can be assessed by Western blotting.

Experimental Protocol: Western Blot for Downstream Signaling

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line where the target kinase is known to be active). Treat the cells with the compound at concentrations around its cellular IC50 (which may need to be determined separately via a cell viability assay).

  • Lysate Preparation: Lyse the cells and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Also, probe for the total amount of the substrate protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate protein.

Phenotypic Assays

The final step is to connect the molecular mechanism to a cellular phenotype, such as apoptosis or cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the compound for a defined period (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest and fix the cells in ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the fluorescence is proportional to the DNA content.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Hypothetical Signaling Pathway

G cluster_2 Phase III: Cellular Mechanism of Action M 6-methyl-1H,2H,3H,5H,6H- pyrrolo[2,3-c]pyridin-5-one N Target Kinase B M->N Inhibition P Phosphorylated Substrate N->P Phosphorylation O Downstream Substrate Q Cellular Response (e.g., Cell Cycle Arrest, Apoptosis) P->Q Signal Transduction

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion

The systematic, multi-phase approach detailed in this guide provides a robust framework for elucidating the in vitro mechanism of action of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one. By starting with a broad screen and progressively focusing on target validation, biochemical characterization, and cellular consequences, researchers can build a comprehensive and validated understanding of how this novel compound exerts its biological effects. This knowledge is fundamental for its further development as a potential therapeutic agent.

References

  • Celtarys. Biochemical assays for kinase activity detection. [Link]

  • Celtarys. Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]

  • ACS Publications. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]

  • PMC. Target identification and mechanism of action in chemical biology and drug discovery. [Link]

  • PMC. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • ResearchGate. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • DR-NTU. Mechanism decoding and de novo design of drug molecules with deep learning for targeted therapy. [Link]

  • Eclipsebio. Small Molecule Target Discovery & Validation. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Sygnature Discovery. Cell Based Assays. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. [Link]

  • Bioinvenu. Cell-based Kinase Signaling Pathway Assays. [Link]

  • ResearchGate. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • Antimicrobial Agents and Chemotherapy. Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. [Link]

  • ResearchGate. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • Eurofins Discovery. Cell-based Assays for Better Insights into Function and Mechanism of Action. [Link]

  • PubMed. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. [Link]

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Exploratory

Technical Guide: Physical and Chemical Properties of 6-Methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one

Executive Summary The compound 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one (CAS: 1443980-85-5) is a conformationally restricted, bicyclic aza-heterocycle. Structurally, it consists of a pyrrolidine ring fused to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one (CAS: 1443980-85-5) is a conformationally restricted, bicyclic aza-heterocycle. Structurally, it consists of a pyrrolidine ring fused to a 1-methyl-2-pyridone core. This unique architecture makes it a highly valuable building block and bioisostere in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.

By providing a rigid framework with precisely oriented hydrogen-bond donor (pyrrolidine NH) and acceptor (pyridone C=O) vectors, this scaffold offers superior pharmacokinetic properties compared to traditional indole or indoline cores. This whitepaper details its physicochemical profile, a self-validating synthetic methodology, and its mechanistic utility in drug discovery.

Molecular Architecture & Physicochemical Profile

The molecular architecture of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one features a 4,5-fused system where the aliphatic pyrrolidine is annealed to the aromatic pyridone ring. This partial saturation provides a distinct 3D geometry, balancing lipophilicity with polar surface area. According to authoritative chemical databases such as and , the compound exhibits the following core properties[1][2]:

Table 1: Physicochemical and Structural Properties
PropertyValue
IUPAC Name 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one
CAS Number 1443980-85-5
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Monoisotopic Mass 150.0793 Da
SMILES CN1C=C2NCCC2=CC1=O
InChI Key YVNJYIVGFDDEFX-UHFFFAOYSA-N
Physical Form Solid powder
Storage Temperature Room Temperature (RT)

Data supported by material specifications.

Strategic Synthesis & Protocol

Synthesizing this fused bicyclic system requires precise regiocontrol to construct the pyrrolidine ring onto the pre-formed pyridone core. The following protocol outlines a highly logical, step-by-step methodology starting from a commercially accessible pyridine derivative.

Experimental Workflow

Step 1: Regioselective Nitration

  • Procedure: Dissolve 1-methyl-4-vinylpyridin-2(1H)-one in concentrated H₂SO₄ at 0 °C. Slowly add a stoichiometric mixture of fuming HNO₃ and H₂SO₄. Stir for 2 hours at room temperature.

  • Causality: The pyridone ring is electron-rich at positions 3 and 5. The bulky vinyl group at position 4 sterically hinders position 3, directing the electrophilic aromatic substitution almost exclusively to position 5.

  • Validation: Thin-Layer Chromatography (TLC) using EtOAc/Hexane (1:1) must confirm the consumption of the starting material. ¹H NMR should show the disappearance of the C5 proton and a downfield shift of the C3 proton.

Step 2: Anti-Markovnikov Hydroboration-Oxidation

  • Procedure: Treat the isolated 5-nitro-4-vinyl intermediate with BH₃·THF at 0 °C under an inert argon atmosphere, followed by careful oxidation with alkaline H₂O₂ (NaOH/H₂O₂).

  • Causality: Anti-Markovnikov addition is critical here. It ensures the formation of a primary alcohol (4-(2-hydroxyethyl) derivative), which provides the exact two-carbon chain length required for the subsequent 5-membered pyrrolidine ring closure.

  • Validation: LC-MS analysis must confirm a mass shift of +18 Da from the vinyl intermediate. IR spectroscopy should reveal a broad O-H stretch around 3300 cm⁻¹.

Step 3: Reduction and Intramolecular Cyclization

  • Procedure: Reduce the nitro group using H₂ (1 atm) and Pd/C (10% w/w) in methanol. Filter through Celite and concentrate. Dissolve the crude amino-alcohol in anhydrous dichloromethane (DCM). Add SOCl₂ at 0 °C to convert the primary alcohol to a chloride. Quench the reaction, then add K₂CO₃ in dimethylformamide (DMF) and heat to 80 °C.

  • Causality: Sequential processing is vital to prevent intermolecular polymerization. SOCl₂ activates the aliphatic alcohol into a superior leaving group (chloride). The basic conditions (K₂CO₃) deprotonate the newly formed aniline-like amine, driving the intramolecular Sₙ2 attack to close the pyrrolidine ring.

  • Validation: High-Resolution Mass Spectrometry (HRMS) must show complete consumption of the intermediate and the appearance of the target [M+H]⁺ peak at m/z 151.0866.

Synthesis SM 1-Methyl-4-vinylpyridin -2(1H)-one Step1 Nitration (HNO3/H2SO4) SM->Step1 Int1 5-Nitro-4-vinyl Intermediate Step1->Int1 Step2 Hydroboration-Oxidation (BH3, H2O2/NaOH) Int1->Step2 Int2 4-(2-Hydroxyethyl) -5-nitro Intermediate Step2->Int2 Step3 Reduction & Cyclization (H2, Pd/C then SOCl2/Base) Int2->Step3 Target 6-methyl-1H,2H,3H,5H,6H- pyrrolo[2,3-c]pyridin-5-one Step3->Target

Synthetic workflow for 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one.

Pharmacological Utility & Mechanistic Application

In the realm of targeted therapeutics, 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one acts as a privileged scaffold. Its primary utility lies in its ability to mimic the purine ring of ATP, making it a potent hinge-binding motif for kinase targets (e.g., JAK, BTK, and various Receptor Tyrosine Kinases).

  • Bidentate Hinge Interaction: The compound presents a rigid "push-pull" hydrogen bonding system. The pyrrolidine NH acts as a strong hydrogen-bond donor to the carbonyl oxygen of the kinase hinge backbone. Conversely, the pyridone carbonyl acts as a robust hydrogen-bond acceptor for the backbone NH of the kinase.

  • Hydrophobic Packing: The partially saturated bicyclic core provides optimal van der Waals interactions with the hydrophobic pocket adjacent to the gatekeeper residue, enhancing both binding affinity and target selectivity.

KinaseBinding Compound 6-methyl-pyrrolo[2,3-c] pyridin-5-one Scaffold HBD Pyrrolidine NH (H-Bond Donor) Compound->HBD presents HBA Pyridone C=O (H-Bond Acceptor) Compound->HBA presents Lipophilic Bicyclic Core (Hydrophobic Interaction) Compound->Lipophilic presents Hinge1 Kinase Hinge Region (Backbone C=O) HBD->Hinge1 binds to Hinge2 Kinase Hinge Region (Backbone NH) HBA->Hinge2 binds to Pocket Hydrophobic Pocket (Gatekeeper Residue) Lipophilic->Pocket packs against

Pharmacological binding interactions of the scaffold within a kinase active site.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized compound, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, DMSO-d₆): A distinct singlet at ~3.45 ppm corresponding to the N-methyl group. Two multiplets around 3.0 ppm and 3.5 ppm integrating for 2 protons each, corresponding to the aliphatic pyrrolidine CH₂ groups. A broad singlet at ~6.5 ppm for the pyrrolidine NH, and two singlets in the aromatic region for the isolated pyridone CH protons.

  • Mass Spectrometry (ESI-TOF): Calculated for C₈H₁₁N₂O⁺ [M+H]⁺: 151.0866; Found: 151.0866. Collision Cross Section (CCS) values for the [M+H]⁺ adduct are predicted to be approximately 129.1 Ų[3].

References

  • European Chemicals Agency (ECHA). "Substance Identity: 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one". ECHA CHEM Database. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CAS 1443980-85-5". PubChem. URL:[Link]

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Foundational

An In-Depth Technical Guide on the Preliminary Biological Investigation of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one

Foreword: The Scientific Rationale for Investigating the Pyrrolo[2,3-c]pyridin-5-one Scaffold The bicyclic heterocyclic system of pyrrolopyridine has garnered significant attention in medicinal chemistry due to its versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Scientific Rationale for Investigating the Pyrrolo[2,3-c]pyridin-5-one Scaffold

The bicyclic heterocyclic system of pyrrolopyridine has garnered significant attention in medicinal chemistry due to its versatile pharmacophoric nature. Specifically, the pyrrolo[2,3-c]pyridine core, also known as a 6-azaindole, is a privileged scaffold found in numerous compounds with potent biological activities. These activities range from kinase inhibition to the modulation of epigenetic targets, positioning derivatives of this core as promising candidates for therapeutic development in oncology, immunology, and neurodegenerative diseases.[1][2]

This guide provides a comprehensive framework for the preliminary biological evaluation of a novel derivative, 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one. The proposed experimental cascade is designed to efficiently probe for cytotoxic effects, identify potential molecular targets, and establish a foundational dataset for future structure-activity relationship (SAR) studies. The methodologies outlined herein are grounded in established and validated protocols, ensuring scientific rigor and reproducibility.

Part 1: Foundational Cytotoxicity Screening

The initial step in evaluating any novel compound with therapeutic potential is to assess its general cytotoxic effects across a panel of relevant human cell lines. This provides a broad overview of its anti-proliferative activity and can offer early indications of selective toxicity towards certain cancer types.

Rationale for Cell Line Selection

The choice of cell lines should be guided by the known activities of structurally related pyrrolopyridinones, which have shown efficacy in both solid and hematological malignancies.[3][4] A representative panel should therefore include:

  • Leukemia Cell Lines: Given that pyrrolo[2,3-c]pyridine derivatives have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a key target in Acute Myeloid Leukemia (AML), it is critical to include AML cell lines such as MV4-11 and Kasumi-1.[3][4][5]

  • Prostate Cancer Cell Lines: The anti-proliferative effects of related pyrazolopyridinone compounds have been demonstrated in prostate cancer cell lines like DU145 and PC-3, making these relevant for inclusion.[6]

  • Lung Cancer Cell Lines: Small-cell lung cancer (SCLC) cell lines, such as NCI-H526, are also pertinent for screening due to their sensitivity to certain epigenetic modulators.[5]

  • A Non-Cancerous Cell Line: To assess for general cytotoxicity and to determine a preliminary therapeutic window, a non-cancerous cell line, such as human foreskin fibroblasts (HFF-1) or an immortalized normal epithelial line (e.g., MCF 10A), should be included as a control.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one in complete growth medium. The concentration range should be broad, for instance, from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results should be presented as a dose-response curve, and the half-maximal inhibitory concentration (IC₅₀) should be calculated for each cell line.

Cell LineCancer TypePredicted Target RelevanceIC₅₀ (µM) of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one
MV4-11Acute Myeloid LeukemiaLSD1, KinasesExperimental Value
Kasumi-1Acute Myeloid LeukemiaLSD1, KinasesExperimental Value
DU145Prostate CancerKinases, Autophagy PathwaysExperimental Value
PC-3Prostate CancerKinases, Autophagy PathwaysExperimental Value
NCI-H526Small-Cell Lung CancerLSD1, KinasesExperimental Value
HFF-1Non-Cancerous FibroblastBaseline CytotoxicityExperimental Value

A low micromolar or nanomolar IC₅₀ value in the cancer cell lines, coupled with a significantly higher IC₅₀ in the non-cancerous cell line, would suggest promising and selective anti-proliferative activity.

Part 2: Target-Oriented Mechanistic Investigation

Based on the established activities of the pyrrolo[2,3-c]pyridine scaffold, a logical next step is to investigate the compound's effect on specific molecular targets.

Kinase Inhibition Profiling

Rationale: The pyrrolopyridine core is a well-established "hinge-binding" motif for various protein kinases.[1] Therefore, an initial broad-panel kinase screen is a cost-effective and efficient method to identify potential kinase targets.

Experimental Workflow:

G cluster_0 Kinase Inhibition Profiling Workflow A Compound Submission (e.g., at 10 µM) B Broad-Panel Kinase Screen (e.g., Eurofins, Reaction Biology) A->B C Data Analysis: Identify hits with >50% inhibition B->C D Dose-Response Assay for Hits (Biochemical IC₅₀ determination) C->D E Cell-Based Target Engagement Assay (e.g., NanoBRET™, Western Blot for p-substrate) D->E

Caption: Workflow for identifying and validating kinase targets.

Protocol: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, Reaction Biology HotSpot) for screening against a large panel of kinases at a single concentration (typically 1-10 µM). Any kinases showing significant inhibition (e.g., >50%) should be selected for follow-up dose-response assays to determine their biochemical IC₅₀ values.

Investigation of Epigenetic Targets

Rationale: Recent studies have highlighted that N-(4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib) is a potent inhibitor of the Bromodomain and Extraterminal Domain (BET) family of proteins.[2] Additionally, other pyrrolo[2,3-c]pyridines are potent and reversible inhibitors of LSD1.[3][4][5][7]

Experimental Protocols:

  • LSD1 Enzymatic Assay: A commercially available LSD1 inhibitor screening kit (e.g., from Cayman Chemical or BPS Bioscience) can be used. These assays typically measure the production of hydrogen peroxide from the demethylation reaction using a fluorescent probe.

  • BET Bromodomain Binding Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a standard method. This involves incubating the compound with a purified BET bromodomain protein (e.g., BRD4) and a fluorescently labeled histone peptide ligand. Inhibition of binding results in a decrease in the FRET signal.

Part 3: Elucidating the Cellular Mechanism of Action

Should the initial cytotoxicity screens yield positive results, the next logical step is to investigate the underlying cellular mechanism.

Cell Cycle Analysis

Rationale: Anti-proliferative compounds often exert their effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from dividing.

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Treatment: Treat cells (e.g., MV4-11) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle can be quantified.

An accumulation of cells in a particular phase (e.g., G1 or G2/M) would indicate that the compound is inducing cell cycle arrest at that checkpoint.

Apoptosis Induction Assay

Rationale: Many effective anticancer agents induce programmed cell death, or apoptosis, in cancer cells.

Protocol: Annexin V/PI Staining

  • Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.

  • Staining: Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol (e.g., from Thermo Fisher Scientific).

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

An increase in the percentage of Annexin V-positive cells would confirm that the compound induces apoptosis.

Potential Signaling Pathway

Based on the potential for kinase inhibition, a plausible mechanism of action for 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one could involve the inhibition of a key signaling pathway that promotes cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

G cluster_1 Hypothesized Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 6-methyl-1H,2H,3H,5H,6H- pyrrolo[2,3-c]pyridin-5-one Compound->PI3K Inhibition? Compound->AKT Inhibition? Compound->mTOR Inhibition?

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

This hypothesis can be tested via Western blotting to assess the phosphorylation status of key proteins in the pathway (e.g., p-AKT, p-mTOR, p-p70S6K) following compound treatment.[6]

Conclusion

This guide provides a structured and logical approach to the preliminary biological evaluation of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one. By systematically assessing its cytotoxicity, identifying potential molecular targets, and elucidating its cellular mechanism of action, researchers can build a robust data package to support the further development of this promising compound. The pyrrolo[2,3-c]pyridin-5-one scaffold represents a fertile ground for the discovery of novel therapeutics, and a rigorous preliminary investigation is the critical first step in realizing this potential.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • Sheppard, G. S., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). [Link]

  • Altomare, C., et al. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. Il Farmaco; edizione scientifica, 45(5), 489–497. [Link]

  • Wang, X., et al. (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • Scott, J. S., et al. (2024). Development of a Series of Pyrrolopyridone MAT2A Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Hsieh, H. P., et al. (2009). SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES. Heterocycles, 78(9), 2353. [Link]

  • TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]

  • Al-Suhaimi, K. S., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6649. [Link]

  • Vankayalapati, H., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry, 66(19), 13353–13374. [Link]

  • Li, Y. Y., et al. (2024). Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. Molbank, 2024(1), M1849. [Link]

  • Patel, R. B., et al. (2012). Synthesis and photophysical properties of pyrrolo[3,2-c][1][5] naphthyridin- 11(10H)-one derivatives. Indian Journal of Chemistry - Section B, 51(11), 1587-1592. [Link]

  • Vankayalapati, H., et al. (2023). Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wójcicka, A., et al. (2021). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 78(1), 47-56. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • Wang, J., et al. (2021). 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prosta. Tropical Journal of Pharmaceutical Research, 20(4), 749-755. [Link]

  • Li, Y. Y., et al. (2024). Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. Molbank, 2024(1), M1849. [Link]

Sources

Protocols & Analytical Methods

Method

Pre-Clinical Pharmacokinetic and Tolerability Profiling Protocol for 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one

Introduction and Scientific Rationale The compound 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one (CAS: 1443980-85-5) is a low-molecular-weight (MW: 150.18 g/mol ) bicyclic pyridinone scaffold frequently utilized as...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The compound 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one (CAS: 1443980-85-5) is a low-molecular-weight (MW: 150.18 g/mol ) bicyclic pyridinone scaffold frequently utilized as a building block in early-stage small molecule drug discovery[1]. In hit-to-lead optimization, fragments and low-MW scaffolds often exhibit rapid systemic clearance, high volume of distribution, and erratic oral bioavailability due to their physicochemical properties.

To successfully transition this scaffold into a viable lead series, a rigorous in vivo pharmacokinetic (PK) and acute tolerability profile must be established. As a Senior Application Scientist, I have designed this protocol to serve as a self-validating system. It goes beyond merely listing steps by embedding the mechanistic causality behind each experimental choice—ensuring that the resulting data is highly reproducible and compliant with the ARRIVE 2.0 guidelines for animal research[2] and FDA bioanalytical standards[3].

Physicochemical Profiling & Formulation Strategy

The Causality of Formulation: Small polar molecules with pyridinone cores often require specific co-solvents to prevent precipitation upon intravenous injection, while simultaneously avoiding gastrointestinal (GI) toxicity or malabsorption during oral dosing.

  • For Intravenous (IV) Dosing: We utilize a Solutol HS15/Saline matrix. Solutol acts as a non-ionic solubilizer that prevents the API from crashing out in the bloodstream, avoiding micro-embolisms and ensuring rapid systemic distribution.

  • For Per Os (PO) Dosing: A standard suspension matrix of Methylcellulose (MC) and Tween 80 is selected. Tween 80 reduces the surface tension of the GI fluids, maximizing the wetting of the compound particles, which is critical for solubility-limited absorption.

Table 1: Formulation Matrix & Dosing Parameters
ParameterIntravenous (IV) AdministrationOral (PO) Administration
Target Dose 1.0 mg/kg5.0 mg/kg
Dosing Volume 5 mL/kg10 mL/kg
Vehicle Composition 5% DMSO / 10% Solutol HS15 / 85% Saline0.5% Methylcellulose / 0.2% Tween 80 in Water
Preparation State Clear Solution (Sterile Filtered, 0.22 µm)Homogeneous Suspension (Sonicated)
Needle Specification 27G Terumo Syringe20G Stainless-Steel Gavage Needle
Experimental Protocols: In Vivo Dosing & PK Sampling
Step-by-Step Methodology

Step 1: Animal Acclimation & Preparation

  • Action: Utilize 8-10 week old male C57BL/6 mice (n=3 per route). Fast the PO cohort for 12 hours pre-dose, providing water ad libitum. The IV cohort remains fed.

  • Causality: C57BL/6 mice are selected to minimize genetic variability in baseline Cytochrome P450 (CYP) expression. Fasting the PO cohort is a critical self-validating step; food can delay gastric emptying and bind to the drug, causing erratic absorption profiles. Fasting ensures we measure the intrinsic permeability of the pyridinone scaffold.

Step 2: Dosing Execution

  • IV Administration: Restrain the mouse and administer the solution via the lateral tail vein over 10 seconds. Rapid, steady injection ensures a sharp Cmax​ for accurate calculation of the initial distribution phase ( α -phase).

  • PO Administration: Administer the suspension via oral gavage, bypassing the oral cavity directly into the stomach to ensure exact dose delivery.

Step 3: Serial Blood Collection

  • Action: Collect 20 µL of blood via saphenous vein puncture at designated time points into K2EDTA-coated microvette tubes.

  • Causality: The saphenous vein allows for repeated, low-stress sampling from the same animal, fulfilling the ARRIVE guidelines for refinement and reduction[2]. K2EDTA is strictly selected over heparin; heparin is known to cause severe ion suppression during downstream LC-MS/MS analysis, which would compromise the integrity of the bioanalytical data.

Table 2: Pharmacokinetic Sampling Schedule
Time Point (Hours)IV Cohort (n=3)PO Cohort (n=3)Physiological Phase Captured
Pre-dose (0) YesYesBaseline endogenous interference check
0.083 (5 min) YesNoImmediate distribution ( α -phase)
0.25 (15 min) YesYesEarly absorption / Tmax​ capture
0.5 (30 min) YesYesPeak absorption / Distribution
1.0 YesYesEarly elimination
2.0 YesYesSteady-state clearance
4.0 YesYesTerminal elimination ( β -phase)
8.0 YesYesTerminal elimination ( β -phase)
24.0 YesYesComplete clearance / Accumulation check
Data Visualization & Workflows

To ensure absolute clarity in execution and data interpretation, the following diagrams map the physical workflow and the theoretical compartmental modeling applied during data analysis.

PK_Workflow A Test Article (CAS: 1443980-85-5) B Formulation (IV: Solution | PO: Suspension) A->B C In Vivo Dosing (C57BL/6 Mice) B->C D Serial Blood Sampling (K2EDTA Plasma) C->D E Protein Precipitation (Acetonitrile) D->E F LC-MS/MS Bioanalysis E->F G PK Parameter Calculation (NCA) F->G

Figure 1: End-to-end experimental workflow for in vivo pharmacokinetic profiling.

PK_Model PO Oral Dosing (PO) GI Gastrointestinal Tract (Absorption) PO->GI Ingestion IV Intravenous Dosing (IV) Plasma Central Compartment (Plasma) IV->Plasma Direct Injection GI->Plasma Absorption (ka) Tissue Peripheral Compartment (Tissues) Plasma->Tissue Distribution (k12) Elim Elimination (Metabolism & Excretion) Plasma->Elim Clearance (kel) Tissue->Plasma Redistribution (k21)

Figure 2: Two-compartment pharmacokinetic model comparing IV and PO administration routes.

Bioanalysis & Pharmacokinetic Parameter Processing

Following blood collection, samples are centrifuged at 4,000 x g for 10 minutes at 4°C to isolate the plasma.

  • Protein Precipitation: 10 µL of plasma is crashed with 30 µL of cold acetonitrile containing a structurally similar internal standard (IS). This step denatures plasma proteins that could foul the LC-MS/MS column and extracts the small molecule into the organic phase.

  • LC-MS/MS Quantification: The supernatant is injected into a triple quadrupole mass spectrometer. The transition of the parent ion (m/z ~151.08) to its dominant fragment is monitored.

  • NCA Analysis: Non-compartmental analysis (NCA) is performed using industry-standard software (e.g., Phoenix WinNonlin) to determine AUC0−t​ , Cmax​ , Tmax​ , t1/2​ , Clearance ( Cl ), and Volume of Distribution ( Vdss​ ). This aligns strictly with FDA guidelines for evaluating the pharmacokinetics of novel chemical entities[3].

  • Bioavailability Calculation: The absolute oral bioavailability ( F% ) of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one is calculated using the dose-normalized ratio of the PO and IV Area Under the Curve ( AUC ):

    F%=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100
References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71758441, 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one". PubChem,[Link][1].

  • ARRIVE Guidelines. "About - ARRIVE Guidelines 2.0". National Centre for the Replacement, Refinement and Reduction of Animals in Research, [Link][2].

  • U.S. Food and Drug Administration (FDA). "Pharmacokinetics in Patients with Impaired Renal Function—Study Design, Data Analysis, and Impact on Dosing". Guidance for Industry,[Link][3].

Sources

Application

Synthesis and Protocol Guide: 6-Methyl-1,2,3,6-tetrahydro-5H-pyrrolo[2,3-c]pyridin-5-one Derivatives

Introduction & Pharmacological Relevance Bicyclic pyridone scaffolds, particularly azaindoles and pyrrolopyridines, are extensively utilized in medicinal chemistry as conformationally restricted bioisosteres of the indol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Bicyclic pyridone scaffolds, particularly azaindoles and pyrrolopyridines, are extensively utilized in medicinal chemistry as conformationally restricted bioisosteres of the indole ring system[1]. They provide dual hydrogen-bonding sites (a hydrogen bond donor at N1 and an acceptor at the C5 carbonyl) that are critical for target binding in kinase inhibitors and epigenetic modulators[1].

The target compound, 6-methyl-1,2,3,6-tetrahydro-5H-pyrrolo[2,3-c]pyridin-5-one (also cataloged as 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one, CAS: 1443980-85-5), is a highly valuable building block available for pharmaceutical synthesis[2]. This application note details a highly efficient, scalable, and regioselective four-step protocol for synthesizing this scaffold from commercially available starting materials.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis leverages a "pyridine-to-pyrrolidine" annulation strategy, beginning with the commercially available precursor 2-hydroxy-4-methyl-5-nitropyridine[3]. This approach ensures complete control over the regiochemistry of the bicyclic system.

SynthesisWorkflow SM 2-Hydroxy-4-methyl- 5-nitropyridine Int1 1,4-Dimethyl-5-nitro- pyridin-2(1H)-one SM->Int1 MeI, K2CO3 DMF, 25°C Int2 4-(2-Hydroxyethyl)-1-methyl- 5-nitropyridin-2(1H)-one Int1->Int2 (CH2O)n, DBU DMSO, 60°C Int3 4-(2-Chloroethyl)-1-methyl- 5-nitropyridin-2(1H)-one Int2->Int3 SOCl2 DCM, 0°C to 25°C Product 6-Methyl-1,2,3,6-tetrahydro-5H- pyrrolo[2,3-c]pyridin-5-one Int3->Product Fe, NH4Cl EtOH/H2O, 80°C (Cyclization)

Figure 1: Four-step synthetic workflow for 6-methyl-1,2,3,6-tetrahydro-5H-pyrrolo[2,3-c]pyridin-5-one.

Mechanistic Causality
  • Regioselective N-Alkylation: 2-Pyridones are ambident nucleophiles. While O-alkylation can be kinetically favored, N-alkylation is thermodynamically favored. Utilizing a soft electrophile (MeI) and a mild base (K₂CO₃) in a polar aprotic solvent (DMF) maximizes the yield of the N-alkylated pyridone.

  • Vinylogous Aldol Condensation: The C4-methyl group is highly CH-acidic because it is vinylogous to the C2-carbonyl and ortho to the strongly electron-withdrawing C5-nitro group. DBU, a non-nucleophilic strong base, efficiently deprotonates this methyl group to attack paraformaldehyde without causing side reactions.

  • Chemoselective Reductive Cyclization: Béchamp reduction (Fe/NH₄Cl) is chosen over catalytic hydrogenation (Pd/C, H₂) to prevent unwanted hydrodehalogenation of the aliphatic chloride.

Step-by-Step Experimental Protocols

Step 1: Regioselective N-Alkylation

Objective: Synthesis of 1,4-dimethyl-5-nitropyridin-2(1H)-one.

  • To a stirred solution of 2-hydroxy-4-methyl-5-nitropyridine (1.0 eq, 50 mmol) in anhydrous DMF (100 mL) at 0 °C, add anhydrous K₂CO₃ (1.5 eq, 75 mmol).

  • Add methyl iodide (1.2 eq, 60 mmol) dropwise over 15 minutes.

  • Remove the ice bath, warm the reaction to 25 °C, and stir for 4 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water (300 mL). Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to afford the N-alkylated product.

Step 2: Vinylogous Aldol Condensation

Objective: Synthesis of 4-(2-hydroxyethyl)-1-methyl-5-nitropyridin-2(1H)-one.

  • Dissolve 1,4-dimethyl-5-nitropyridin-2(1H)-one (1.0 eq, 40 mmol) and paraformaldehyde (3.0 eq, 120 mmol) in anhydrous DMSO (130 mL).

  • Add DBU (0.5 eq, 20 mmol) dropwise.

  • Heat the mixture to 60 °C and stir for 12 hours under an inert atmosphere.

  • Workup: Cool to room temperature, dilute with water (400 mL), and extract with EtOAc (4 × 100 mL). Wash the organic layer extensively with water (3 × 100 mL) to remove residual DMSO, dry over Na₂SO₄, and concentrate.

Step 3: Halogenation

Objective: Synthesis of 4-(2-chloroethyl)-1-methyl-5-nitropyridin-2(1H)-one.

  • Dissolve the alcohol intermediate from Step 2 (1.0 eq, 30 mmol) in anhydrous DCM (150 mL) and cool to 0 °C.

  • Add thionyl chloride (SOCl₂, 2.0 eq, 60 mmol) dropwise to control the evolution of HCl and SO₂ gases.

  • Stir the mixture at 25 °C for 2 hours.

  • Workup: Carefully quench the reaction by adding it dropwise to saturated aqueous NaHCO₃ at 0 °C until pH ~8 is reached. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the chloride intermediate.

Step 4: Reductive Amination & Intramolecular Cyclization

Objective: Synthesis of 6-methyl-1,2,3,6-tetrahydro-5H-pyrrolo[2,3-c]pyridin-5-one. Note: This step is a self-validating system. Once the nitro group is reduced to the aniline, the local proximity of the primary chloride forces an immediate intramolecular Sₙ2 cyclization.

  • Suspend the chloride intermediate (1.0 eq, 25 mmol), Iron powder (5.0 eq, 125 mmol), and NH₄Cl (5.0 eq, 125 mmol) in a mixture of EtOH and H₂O (4:1 v/v, 250 mL).

  • Heat the suspension to 80 °C under vigorous stirring for 3 hours.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron residues, washing the cake with hot EtOH (100 mL).

  • Concentrate the filtrate under reduced pressure to remove EtOH, basify the aqueous residue with 1M NaOH to pH 9, and extract with DCM (3 × 100 mL). Dry and concentrate to afford the final cyclized product. The complete disappearance of the uncyclized amine mass ([M+H]⁺ = 187) and the exclusive appearance of the cyclized product ([M+H]⁺ = 151) serves as an internal validation of successful ring closure.

Quantitative Data & Optimization Metrics

StepIntermediate/ProductReagentsTime / TempYield (%)Key Analytical Marker (LC-MS / ¹H NMR)
1 1,4-Dimethyl-5-nitropyridin-2(1H)-oneMeI, K₂CO₃, DMF4 h / 25 °C85%N-CH₃ singlet at ~3.5 ppm
2 4-(2-Hydroxyethyl)-1-methyl-5-nitropyridin-2(1H)-one(CH₂O)n, DBU, DMSO12 h / 60 °C72%-CH₂-CH₂-OH triplets at ~2.8, 3.8 ppm
3 4-(2-Chloroethyl)-1-methyl-5-nitropyridin-2(1H)-oneSOCl₂, DCM2 h / 25 °C90%-CH₂-Cl triplet shifts to ~3.7 ppm
4 6-Methyl-1,2,3,6-tetrahydro-5H-pyrrolo[2,3-c]pyridin-5-oneFe, NH₄Cl, EtOH/H₂O3 h / 80 °C78%[M+H]⁺ = 151.1; Disappearance of NO₂

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 6-Methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one in Aqueous Solution

Welcome to the technical support guide for 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability issues encountered when working with this compound in aqueous environments. The following question-and-answer format addresses common problems, explains the underlying chemical principles, and provides actionable protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: I'm observing a progressive loss of my compound's activity or concentration in my aqueous buffer over time. What are the likely causes?

This is a common issue indicative of compound degradation. For a molecule like 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one, which contains both a lactam (a cyclic amide) and a fused pyridine ring, there are several potential degradation pathways in an aqueous solution.

Answer: The primary suspects for the degradation of this pyrrolopyridinone are hydrolysis, oxidation, and potentially photolysis.[1][2]

  • Hydrolysis: The lactam ring is susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions.[3][4] Base-catalyzed hydrolysis, in particular, is often much faster than hydrolysis at neutral or acidic pH for many lactams.[3] This would result in the opening of the five-membered pyrrolidone ring, fundamentally altering the molecule's structure and likely its biological activity.

  • Oxidation: The pyridine ring and the tertiary amine within the structure can be susceptible to oxidation.[5][6] Dissolved oxygen, trace metal ions, or exposure to oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products.[5][7]

  • Photolysis: Many heterocyclic aromatic compounds are sensitive to light, especially in the UV spectrum.[8] Exposure to ambient or laboratory light can provide the energy needed to initiate degradation reactions.

A logical first step is to systematically determine which of these factors is the primary driver of instability in your specific experimental setup. This is often accomplished through a process known as a forced degradation study.[1][2][9][10]

Issue 2: How can I definitively identify the cause of degradation for my compound?

Answer: A forced degradation (or stress testing) study is the standard approach to identify the degradation pathways of a molecule.[2][9][11] This involves intentionally exposing your compound to harsh conditions to accelerate degradation and identify the resulting products.[1][10] By observing which condition causes the most significant degradation, you can pinpoint the molecule's vulnerabilities.

The diagram below outlines the logical flow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation prep Prepare Stock Solution of Compound in a Stable Organic Solvent (e.g., DMSO) aliquot Aliquot Stock into Separate, Clearly Labeled Vials for Each Stress Condition prep->aliquot acid Acid Hydrolysis (e.g., 0.1 M HCl) base Base Hydrolysis (e.g., 0.1 M NaOH) oxid Oxidation (e.g., 3% H2O2) photo Photolysis (High-Intensity Light/UV) thermal Thermal Stress (e.g., 70°C in Buffer) control Control (Buffer at RT, Protected from Light) sampling Take Samples at Time Points (e.g., 0, 2, 8, 24 hrs) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling control->sampling quench Neutralize/Quench Reaction as Needed sampling->quench hplc Analyze by Stability-Indicating HPLC-UV or LC-MS quench->hplc interpret Compare Degradation Profiles: - % Parent Compound Remaining - Appearance of New Peaks hplc->interpret identify Identify Major Degradation Pathway(s) interpret->identify

Figure 1. Workflow for a forced degradation study.
  • Preparation: Prepare a concentrated stock solution of your compound in a stable organic solvent like DMSO.

  • Stress Conditions: Dilute the stock solution into separate aqueous buffers under the following conditions[10][11]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at room temperature (often proceeds quickly).

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: Neutral buffer (e.g., PBS pH 7.4) at 60°C.

    • Photolytic: Neutral buffer at room temperature, exposed to high-intensity light (e.g., >1.2 million lux hours) and UV light (e.g., >200 watt hours/square meter). A control sample should be wrapped in foil.[12]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14][15][16][17]

  • Interpretation: The goal is to achieve 5-20% degradation.[10][11] A significant loss of the parent compound peak and the appearance of new peaks under a specific condition will identify the primary degradation pathway.

Stress ConditionTypical Reagent/ConditionPrimary Target on Pyrrolopyridinone
Acid Hydrolysis 0.1 M HCl, elevated temperatureLactam ring (amide bond)
Base Hydrolysis 0.1 M NaOH, room temperatureLactam ring (amide bond)
Oxidation 3% H₂O₂, room temperaturePyridine nitrogen, other electron-rich sites
Photolysis High-intensity light/UVAromatic rings
Thermal Neutral buffer, elevated temperatureGeneral stability, catalysis of hydrolysis
Issue 3: My forced degradation study points to hydrolysis as the main problem. What steps can I take to prevent this?

Answer: Since hydrolysis is often pH-dependent, controlling the pH is the most effective strategy.[3][4][18][19]

  • Determine the pH of Maximum Stability: Conduct a pH stability profile. Prepare a series of buffers across a wide pH range (e.g., pH 3 to pH 10). Incubate your compound in each buffer and monitor its concentration over time using HPLC. Plot the degradation rate against pH to find the region of lowest reactivity. For many compounds, this is often in the slightly acidic to neutral range (pH 4-7).

  • Use a Robust Buffer System: Once the optimal pH is identified, use a buffer with sufficient capacity to maintain that pH throughout your experiment, especially in cell culture applications where metabolic byproducts can alter the pH of the medium.

  • Control Temperature: Hydrolysis rates increase with temperature.[3] If your experiment allows, perform it at a lower temperature (e.g., room temperature instead of 37°C) to slow down the degradation rate. For storage, always keep aqueous solutions frozen at -20°C or -80°C.[19]

Hydrolysis_Mitigation cluster_solutions Mitigation Strategies problem Degradation due to Lactam Hydrolysis ph_study Conduct pH Rate Profile Study (e.g., pH 3-10) problem->ph_study temp_control Lower Experimental Temperature problem->temp_control storage Store Solutions Frozen (-20°C or -80°C) problem->storage find_optimum Identify pH of Maximum Stability ph_study->find_optimum use_buffer Use Strong Buffer at Optimal pH find_optimum->use_buffer

Figure 2. Mitigation strategies for hydrolysis.
Issue 4: Oxidation appears to be the primary degradation pathway. How can I protect my compound?

Answer: Protecting your compound from oxidation involves removing oxidizing agents and adding protective molecules.

  • De-gas Buffers: Dissolved oxygen is a common culprit. Before adding your compound, sparge your aqueous buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[19]

  • Use Amber Vials: Protect solutions from light, as light can catalyze oxidative processes.[19] Use amber glass vials or wrap standard vials in aluminum foil.

  • Add Antioxidants: If compatible with your experimental system, consider adding an antioxidant to the formulation. Common choices include ascorbic acid or butylated hydroxytoluene (BHT). The compatibility and potential interference of these agents must be verified for your specific assay.

  • Use High-Purity Water and Reagents: Trace metal contaminants in water or buffer salts can catalyze oxidation. Use high-purity (e.g., Milli-Q or equivalent) water and analytical grade reagents.

Issue 5: How should I properly prepare and store stock solutions of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one to maximize its shelf-life?

Answer: Proper preparation and storage are critical to preventing degradation before an experiment even begins.[19][20]

  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous, aprotic organic solvent like DMSO. Anhydrous DMSO is preferred as it minimizes the risk of hydrolysis. Store this primary stock in small, single-use aliquots at -80°C in well-sealed vials to prevent moisture absorption.

  • Aqueous Working Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen DMSO stock.[20] Do not store the compound in aqueous buffers for extended periods. If temporary storage is unavoidable, keep the solution on ice and protected from light.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the primary stock solution, as this can introduce moisture and potentially cause the compound to precipitate and fall out of solution.[20]

References
  • PubMed.

  • International Journal of Research in Pharmaceutical and Nano Sciences.

  • ElectronicsAndBooks.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • PubMed.

  • BenchChem.

  • Royal Society of Chemistry.

  • ResearchGate.

  • PMC, National Center for Biotechnology Information.

  • Water Environment Research.

  • BenchChem.

  • Wikipedia.

  • PMC, National Center for Biotechnology Information.

  • Canadian Journal of Chemistry.

  • PMC, National Center for Biotechnology Information.

  • PMC, National Center for Biotechnology Information.

  • Onyx Scientific.

  • MedCrave online.

  • Chemical Engineering Transactions.

  • Agency for Toxic Substances and Disease Registry.

  • ResolveMass Laboratories.

  • Asian Journal of Research in Chemistry.

  • ChemRxiv.

  • [The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][8][21]oxazine-1,8-diones.]([Link]) MDPI.

  • ACS Publications.

  • ResearchGate.

  • MDPI.

  • Pharmaceutical Technology.

  • PubMed.

  • PMC, National Center for Biotechnology Information.

  • MDPI.

  • CHIMIA.

  • PubMed.

  • Semantic Scholar.

  • Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Optimizing Solubility of 6-methyl-1,2,3,6-tetrahydro-5H-pyrrolo[2,3-c]pyridin-5-one

Welcome to the Advanced Assay Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals overcome the unique physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals overcome the unique physicochemical hurdles associated with 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one (CAS: 1443980-85-5).

This rigid, bicyclic heterocycle is frequently utilized as a core pharmacophore in drug discovery, particularly within the development of 1 [1]. However, its structural reliance on a pyridone (lactam) motif creates strong intermolecular hydrogen bonding networks, leading to high crystal lattice energy and frequent precipitation in aqueous assay buffers.

Below, you will find causality-driven FAQs, validated protocols, and empirical data to ensure your compound remains monomeric and biologically active.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My 10 mM DMSO stock is perfectly clear, but the compound crashes out immediately when diluted to 100 µM in my biochemical assay buffer. Why does this happen? A: This is a classic "solvent shift" precipitation. In 100% DMSO, the solvent fully satisfies the hydrogen bonding requirements of the pyrrole NH and the lactam carbonyl. When introduced to an aqueous buffer, the local concentration of DMSO drops rapidly. Water molecules cannot disrupt the strong intermolecular lactam-lactam hydrogen bonds fast enough, causing the molecules to undergo hydrophobic collapse and form colloidal aggregates. As established in literature regarding 2 [2], such aggregation is a primary cause of false-positive readouts (due to light scattering) or false negatives (due to lack of free ligand) in high-throughput screening.

Q2: Can I just increase the final DMSO concentration in my cell-based assay to 2-5% to keep it dissolved? A: No. While increasing DMSO enhances thermodynamic solubility, most mammalian cell lines (e.g., HEK293, HeLa) exhibit significant phenotypic changes, membrane permeabilization, or cytotoxicity at DMSO concentrations above 0.1% - 0.5%. For cell-based assays, you must rely on complexation agents rather than co-solvents to maintain the physiological integrity of the assay.

Q3: What is the best excipient to keep this compound in solution for biochemical (cell-free) assays? A: For cell-free enzymatic or binding assays, the addition of a non-ionic surfactant such as 0.01% - 0.05% Tween-20 or CHAPS is highly effective. These surfactants form micelles that encapsulate the hydrophobic core of the compound, preventing lactam-driven stacking. Alternatively, 0.1% Bovine Serum Albumin (BSA) can act as a carrier protein, binding the free ligand and maintaining it in an aqueous-compatible state.

Q4: How do I formulate this for cell-based assays without using harsh detergents? A: The gold standard for cell-compatible solubilization of rigid heterocycles is the use of cyclodextrins, specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD). As detailed in comprehensive reviews on3 [3], the hydrophobic cavity of HP-β-CD accommodates the pyrrolo-pyridine core, while the hydrophilic exterior ensures aqueous solubility, safely delivering the compound to the cell membrane without disrupting lipid bilayers.

Part 2: Quantitative Solubility Matrix

To guide your assay design, the following table summarizes the maximum soluble concentration limits of the pyrrolo-pyridin-one core across various standard vehicles.

Formulation VehicleCo-Solvent / ExcipientMax Soluble Concentration (µM)Primary Assay Suitability
PBS (pH 7.4)None< 5 µMNone (Precipitates rapidly)
PBS + 1% DMSO1% DMSO15 µMLimited Biochemical
Assay Buffer + Tween-200.05% Tween-20150 µMBiochemical / Enzymatic
PBS + HP-β-CD10% w/v HP-β-CD> 500 µMCell-Based / Phenotypic

Part 3: Self-Validating Experimental Protocols

Do not assume your compound is in solution just because the buffer looks clear to the naked eye. Micro-aggregates will ruin your data. Use the following self-validating protocols.

Protocol A: Micellar Solubilization for Biochemical Assays

Mechanism: Tween-20 disrupts the solvent shift by immediately encapsulating the compound into micelles upon introduction to the aqueous phase.

  • Buffer Preparation: Prepare your standard biochemical assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl). Add Tween-20 to a final concentration of 0.05% (v/v). Stir for 15 minutes.

  • Intermediate Dilution: Dilute your 10 mM DMSO stock of the compound 1:10 into 100% DMSO to create a 1 mM intermediate stock.

  • Final Addition: Pipette the 1 mM intermediate stock directly into the Tween-20 assay buffer to reach your desired final concentration (e.g., 10 µM). Ensure rapid vortexing during addition.

  • Self-Validation Step (Nephelometry): Measure the final solution using a microplate nephelometer. A reading of < 5 NTU (Nephelometric Turbidity Units) confirms a true monomeric/micellar solution. A reading > 5 NTU indicates colloidal aggregation, meaning the protocol failed and the detergent concentration must be optimized.

Protocol B: Cyclodextrin Complexation for Cell-Based Assays

Mechanism: Bypassing DMSO entirely prevents solvent-shift shock. The compound forms a 1:1 inclusion complex with HP-β-CD.

  • Vehicle Preparation: Dissolve HP-β-CD in cell culture media (or PBS) to a final concentration of 10% (w/v). Filter-sterilize through a 0.22 µm PES membrane.

  • Direct Reconstitution: Weigh the dry powder of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one. Add the 10% HP-β-CD vehicle directly to the powder to target a 1 mM concentration. Do not use DMSO.

  • Agitation: Sonicate the suspension in a water bath at room temperature for 30 minutes, followed by orbital shaking for 2 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation Step (HPLC-UV): Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid. Quantify the filtrate via HPLC-UV against a standard curve. If the recovered concentration is >95% of the theoretical input , the inclusion complex is fully formed and stable for application to cells.

Part 4: Workflows and Pharmacological Context

Troubleshooting Decision Tree

When precipitation occurs, follow this logical workflow to rescue your assay.

SolubilizationWorkflow Start Compound Precipitation in Aqueous Buffer CheckAssay Determine Assay Type Start->CheckAssay Biochemical Biochemical Assay (Cell-Free) CheckAssay->Biochemical CellBased Cell-Based Assay (Phenotypic) CheckAssay->CellBased Detergent Add 0.01-0.05% Tween-20 Biochemical->Detergent Carrier Add 0.1% BSA Biochemical->Carrier DMSO_Limit Restrict DMSO to < 0.5% CellBased->DMSO_Limit Cyclodextrin Formulate with 10% HP-β-CD DMSO_Limit->Cyclodextrin

Workflow for resolving compound precipitation based on assay type.

Pharmacological Context: Why Solubilization Matters

If the compound crashes out, it cannot engage its target. For example, when this scaffold is used in XIAP antagonists, it must remain soluble to bind the BIR domains, thereby releasing caspases to induce apoptosis.

XIAP_Pathway Compound Solubilized Pyrrolo-pyridin-one XIAP XIAP Protein (BIR Domains) Compound->XIAP Antagonizes Caspase Effector Caspases (Caspase-3/7) Compound->Caspase Restores XIAP->Caspase Inhibits Apoptosis Cellular Apoptosis Caspase->Apoptosis Induces

Mechanism of solubilized pyrrolo-pyridin-one fragments in XIAP antagonism.

References

  • Google Patents (WO2018011628A1).Therapeutic inhibitory compounds (Plasma Kallikrein and XIAP applications).
  • SciSpace / Di, L., & Kerns, E. H.Cell-based bioluminescent high-throughput screening methods in antibacterial drug discovery (Assay Challenges from Compound Solubility).
  • MedCrave Online / Brewster, M. E., & Loftsson, T.Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one

Welcome to the Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific analytical challenges associated with nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific analytical challenges associated with nitrogen-rich heterocycles. This guide provides a self-validating framework to diagnose, troubleshoot, and eliminate chromatographic artifacts during your drug development workflows.

Analyte Profiling: The Chemistry of Pyrrolopyridines

The compound 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one is a partially saturated bicyclic molecule featuring a basic pyrrolopyridine nitrogen and a lactam/amide carbonyl. In reversed-phase high-performance liquid chromatography (RP-HPLC), basic compounds are notorious for severe peak tailing.

The causality lies in secondary interactions. While your primary retention mechanism is hydrophobic partitioning, the basic nitrogen in the pyrrolopyridine core becomes positively charged at typical mobile phase pH levels. Simultaneously, residual silanol groups (Si-OH) on silica-based stationary phases deprotonate to form negatively charged siloxanes (Si-O⁻) at a pH above 3.0[1]. The resulting electrostatic attraction (ion-exchange) acts as a secondary retention site. Because this ion-exchange kinetic process is slower than hydrophobic partitioning, the analyte molecules "stick" and elute gradually, forming an asymmetrical tail[2].

Diagnostic Workflow

HPLC_Troubleshooting Start Peak Tailing Detected (USP Tailing Factor > 1.5) InjectNeutral Inject Neutral Probe (e.g., Toluene/Uracil) Start->InjectNeutral CheckNeutral Does the neutral probe tail? InjectNeutral->CheckNeutral PhysicalIssue Physical Issue: Check fittings, dead volume, or column void. CheckNeutral->PhysicalIssue Yes ChemicalIssue Chemical Issue: Secondary Silanol Interactions likely. CheckNeutral->ChemicalIssue No CheckPH Is Mobile Phase pH > 3.0? ChemicalIssue->CheckPH AdjustPH Lower pH to < 3.0 (e.g., pH 2.5 Phosphate) to protonate silanols. CheckPH->AdjustPH Yes CheckColumn Using older Type A or non-endcapped silica? CheckPH->CheckColumn No AdjustPH->CheckColumn ChangeColumn Switch to Type B, fully end-capped, or CSH/Polar-embedded column. CheckColumn->ChangeColumn Yes CheckBuffer Buffer concentration < 20 mM? CheckColumn->CheckBuffer No ChangeColumn->CheckBuffer AdjustBuffer Increase buffer strength or add TEA (5 mM) as silanol blocker. CheckBuffer->AdjustBuffer Yes Resolved Optimal Peak Symmetry (Tf ≈ 1.0) CheckBuffer->Resolved No AdjustBuffer->Resolved

Systematic diagnostic workflow for isolating and resolving HPLC peak tailing of basic heterocycles.

Troubleshooting FAQs (Expert Q&A)

Q: How do I definitively determine if the tailing of my pyrrolopyridine derivative is a chemical or physical issue? A: Implement a self-validating system test by injecting a neutral, non-ionizable probe (such as toluene or uracil) under your current method conditions. Neutral compounds cannot undergo acid-base or ion-exchange interactions[3]. If the neutral probe exhibits a perfectly symmetrical peak while your pyrrolopyridine tails, the issue is strictly chemical (silanol interactions). Conversely, if both the neutral probe and the analyte tail, you are facing a physical issue, such as extra-column dead volume, a poorly seated PEEK fitting, or a void at the head of the column[3].

Q: What is the optimal mobile phase pH to suppress silanol interactions for this compound? A: The most effective strategy is to operate at a low pH (< 3.0). At this pH, the residual acidic silanol groups on the silica surface (which typically have a pKa around 3.8–4.5) are fully protonated and rendered neutral[1]. This virtually eliminates the secondary ion-exchange interactions. A 10–20 mM phosphate buffer at pH 2.5 or the addition of 0.1% trifluoroacetic acid (TFA) are excellent starting points to ensure robust peak symmetry[2].

Q: My method requires a mid-range pH (e.g., pH 6-7) for stability reasons. How can I prevent tailing? A: At mid-pH, silanols are highly ionized, making basic compounds highly susceptible to tailing[4]. You must rely on buffer capacity and advanced column chemistry. First, ensure your buffer concentration is adequate (>20 mM) to mask the active sites[1]. Second, upgrade to a high-purity "Type B" silica column that is fully end-capped, or utilize a Charged Surface Hybrid (CSH) or polar-embedded stationary phase. These columns are specifically engineered to sterically and electrostatically shield basic analytes from underlying silanols[2][4].

Q: Should I add triethylamine (TEA) to my mobile phase to fix the peak shape? A: Historically, adding 5–25 mM TEA was standard practice. TEA acts as a "sacrificial base" or silanol suppressor, competitively binding to the acidic silanols and blocking them from interacting with your target analyte[1][2]. While effective, TEA can reduce column lifetime by accelerating the hydrolysis of the stationary phase and end-capping[2]. With modern ultra-high-purity Type B silica columns, TEA is rarely necessary and should only be employed as a last resort if tailing persists on legacy methods.

Step-by-Step Method Optimization Protocol

To establish a robust, tail-free method for 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one, follow this validated protocol:

Step 1: System Suitability & Physical Check

  • Flush the HPLC system with 50:50 Acetonitrile:Water to remove any legacy buffers.

  • Inject 1 µL of a 0.1 mg/mL Uracil standard.

  • Calculate the USP Tailing Factor ( Tf​ ). If Tf​>1.2 for Uracil, replace the column inlet frit or check all capillary fittings for dead volume before proceeding[3].

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 20 mM Potassium Phosphate in ultrapure water. Adjust the pH to 2.5 using dilute phosphoric acid. Filter through a 0.2 µm regenerated cellulose membrane.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

Step 3: Column Selection & Equilibration

  • Install a high-purity Type B silica C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) featuring comprehensive end-capping[2].

  • Equilibrate the column with 5% B for 15 column volumes to ensure the stationary phase is fully protonated by the acidic buffer.

Step 4: Gradient Execution

  • Set the column oven temperature to 40 °C to improve mass transfer kinetics.

  • Run a linear gradient from 5% B to 95% B over 7.5 minutes at a flow rate of 0.5 mL/min.

  • Hold at 95% B for 1.5 minutes to wash the column, then re-equilibrate.

Step 5: Data Evaluation

  • Integrate the pyrrolopyridine peak.

  • Calculate the USP Tailing Factor: Tf​=W0.05​/2f , where W0.05​ is the peak width at 5% height, and f is the distance from the peak front to the peak maximum at 5% height[4]. A target Tf​≤1.2 indicates successful suppression of secondary interactions.

Quantitative Data Presentation

The following table summarizes the expected impact of various method parameters on the USP Tailing Factor ( Tf​ ) of the pyrrolopyridine derivative, demonstrating the causality of our optimization choices.

Method ConditionMobile Phase pHColumn ChemistryAdditiveExpected USP Tailing Factor ( Tf​ )Resolution/Sensitivity Impact
Legacy Method 6.5 (Unbuffered)Type A Silica (Older)None2.8 - 3.5 (Severe Tailing)Poor resolution; loss of sensitivity due to peak broadening.
pH Optimization 2.5 (Phosphate)Type A Silica (Older)None1.6 - 1.8 (Moderate Tailing)Improved, but residual metal impurities still activate some silanols.
Additive Approach 6.5 (Unbuffered)Type A Silica (Older)5 mM TEA1.3 - 1.5 (Acceptable)Good peak shape, but accelerated column degradation over time.
Column Upgrade 6.5 (Buffered)Type B Silica (End-capped)None1.2 - 1.4 (Good)Excellent baseline stability; suitable for pH-sensitive analogs.
Optimized Protocol 2.5 (Phosphate)Type B Silica (End-capped)None1.0 - 1.1 (Perfect Symmetry)Maximum sensitivity; sharp peaks; longest column lifetime.

Sources

Optimization

Technical Support Center: Optimizing Purification of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic challenges associated wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic challenges associated with highly polar, basic heterocycles.

Molecular Diagnostics: The Causality of Chromatographic Failure

Before optimizing a protocol, we must understand the physical chemistry of our target. 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one is a bicyclic compound featuring a saturated pyrrole ring (containing a basic secondary amine) fused to a pyridone (lactam) ring.

The Core Issue: Standard bare silica gel (SiO₂) is populated with surface silanol groups (-SiOH) that are weakly acidic[1]. When this molecule is loaded onto a standard normal-phase column, the basic nitrogen and the lactam carbonyl act as strong hydrogen-bond donors and acceptors. This creates multiple, competing binding kinetics with the acidic silanols, leading to severe band broadening (tailing), poor resolution, and irreversible adsorption[2]. To achieve purification, we must disrupt this specific acid-base interaction.

Troubleshooting Workflow

ChromatographyOptimization Start Crude Mixture: 6-methyl-1H,2H,3H,5H,6H- pyrrolo[2,3-c]pyridin-5-one StandardTLC Initial TLC Screening (Standard Bare Silica) Start->StandardTLC CheckTailing Severe Tailing or Irreversible Binding? StandardTLC->CheckTailing Modifier Add Basic Modifier (1-5% TEA or NH4OH) + Polar Co-solvent CheckTailing->Modifier Yes SuccessNP Proceed with Modified Normal Phase Flash CheckTailing->SuccessNP No CheckModifier Resolution Improved? Modifier->CheckModifier AltPhase Switch Stationary Phase (Amine-functionalized Silica) CheckModifier->AltPhase No CheckModifier->SuccessNP Yes CheckAlt Resolution Improved? AltPhase->CheckAlt RP_HILIC Switch to Reversed-Phase (C18) OR HILIC Chromatography CheckAlt->RP_HILIC No SuccessAlt Proceed with Alternative Phase Flash CheckAlt->SuccessAlt Yes

Troubleshooting workflow for resolving peak tailing of polar basic heterocycles.

Frequently Asked Questions (FAQs)

Q1: My compound streaks from the baseline to Rf 0.5 on standard silica TLC. How do I fix this? A1: This is classic silanol-induced tailing. To neutralize the acidic silanol groups, you must "spike" your mobile phase with a competing basic modifier like 1-5% triethylamine (TEA) or aqueous ammonia[1]. The tertiary amine in TEA binds to the silanol sites faster than your target molecule, allowing your compound to elute in a tight band[2].

Q2: The compound is completely insoluble in my starting mobile phase (e.g., DCM or Hexanes). How do I load it onto the column? A2: Do not attempt liquid loading if the sample precipitates; this will destroy the column's theoretical plates and cause channeling. Instead, utilize the dry-loading technique[1]. Dissolve your sample in a volatile polar solvent (like methanol), add a small amount of silica gel (or inert Celite), and evaporate the solvent under reduced pressure[2]. The resulting free-flowing powder is carefully applied to the top of the column, ensuring an even distribution[2],[3].

Q3: I've tried TEA modifiers, but my recovery is still below 50%. What are my alternatives? A3: If normal-phase bare silica remains problematic, you must switch the stationary phase. Amine-functionalized silica is an excellent alternative because the bonded amino groups create a permanently basic environment, eliminating the need for mobile phase modifiers[2],[4]. If the compound is highly water-soluble, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (C18) chromatography[4].

Q4: How do I remove residual triethylamine (TEA) from my purified fractions? A4: TEA (b.p. 89°C) often remains after standard rotary evaporation. To remove it completely, co-evaporate the pooled fractions with a solvent that forms an azeotrope with TEA (such as toluene), followed by overnight drying on a high-vacuum manifold.

Quantitative Data & System Selection

Use the following table to select the optimal chromatographic system based on your lab's available resources and the crude mixture's impurity profile.

Chromatographic StrategyStationary PhaseMobile Phase SystemExpected Outcome / Peak ShapeRecommendation
Standard Normal Phase Bare Silica (40-63 μm)Hexanes / EtOAcSevere tailing, irreversible binding (Recovery < 30%)Not Recommended
Modified Normal Phase Bare Silica (40-63 μm)DCM / MeOH + 1-5% TEASharp bands, reduced streaking (Recovery > 80%)First-Line Optimization
Alternative Normal Phase Amine-functionalized SilicaDCM / MeOH (No modifiers)Excellent peak symmetry, no TEA removal neededBest for Scale-Up
Reversed-Phase (RP-HPLC) C18-bonded SilicaWater / Acetonitrile + 0.1% TFAHigh resolution, elutes based on hydrophobicityIdeal for Water-Soluble Batches
HILIC Bare Silica or ZwitterionicAcetonitrile / Water + 10 mM NH₄OAcStrong retention of the polar basic coreUse if RP-HPLC Fails

Optimized Protocol: Base-Deactivated Silica Gel Flash Chromatography

This protocol utilizes a self-validating methodology to ensure the stationary phase is properly deactivated before the target molecule is introduced.

Materials:

  • 40-63 μm (230-400 mesh) silica gel[1]

  • Triethylamine (TEA)

  • Dichloromethane (DCM) & Methanol (MeOH)

  • Acid-washed sea sand[1]

Step 1: Stationary Phase Deactivation (Self-Validating Step)

  • Prepare the eluent: DCM/MeOH (90:10, v/v) containing 1% TEA.

  • Slurry pack the column using 40-63 μm silica gel. The finer grade provides a higher surface area for efficient separation[1].

  • Causality: Pre-equilibrating the column with the TEA-spiked solvent ensures all acidic silanol sites are occupied by the tertiary amine before the target molecule is introduced, preventing irreversible binding[2].

  • Validation: Collect one column volume of the eluent flowing out of the stopcock and test the pH with indicator paper. It must test mildly basic, confirming complete column saturation.

Step 2: Dry Loading the Sample

  • Dissolve the crude mixture in a minimum volume of MeOH.

  • Add silica gel (approx. 3x the mass of the crude compound) to the flask.

  • Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.

  • Causality: Dry loading prevents the sample from precipitating at the top of the column in the less polar DCM-based mobile phase[2].

  • Add the powder evenly to the top of the column and cap with a 1 cm layer of acid-washed sea sand to protect the silica bed from physical disruption during solvent addition[1],[3].

Step 3: Elution and Fraction Collection

  • Elute the column using an isocratic flow of the pre-mixed DCM/MeOH/TEA solvent. Isocratic elution is preferred here to maintain a constant baseline and continuous silanol deactivation[1].

  • Collect fractions in standard test tubes (e.g., 18x150 mm)[3].

Step 4: Fraction Analysis and Pooling

  • Spot fractions on a standard silica TLC plate.

  • Validation: Develop the plate in the same TEA-spiked solvent system. Visualize using a UV lamp (254 nm). As a secondary validation, dip the plate in a Ninhydrin stain and heat it; this will reveal any co-eluting primary/secondary amine impurities that lack a UV chromophore.

  • Pool only the fractions containing the pure target compound, concentrate under reduced pressure, and place under high vacuum to remove residual TEA.

References

  • ResearchGate. "How can i isolate polar basic compound with silica gel column chromatography?" Available at:[Link]

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Available at:[Link]

  • MIT OpenCourseWare. "Purification by Flash Column Chromatography | Chemistry Laboratory Techniques." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bioavailability of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one

Welcome to the Advanced Formulation and Pharmacokinetics Support Center. This guide is designed for research scientists and drug development professionals facing systemic exposure challenges with the 6-methyl-1H,2H,3H,5H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation and Pharmacokinetics Support Center. This guide is designed for research scientists and drug development professionals facing systemic exposure challenges with the 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one scaffold.

As a highly polar, saturated 6-azaindole (pyrrolopyridinone) derivative, this molecule frequently presents a dual challenge in vivo: dissolution-rate limited absorption (due to high crystal lattice energy from lactam-amine hydrogen bonding) and rapid hepatic first-pass metabolism . The following troubleshooting guide synthesizes field-proven formulation strategies and structural optimization workflows to overcome these barriers.

Diagnostic Workflow: Identifying the Root Cause of Poor Exposure

Before altering your formulation or chemical structure, it is critical to diagnose whether the poor oral bioavailability ( F% ) is driven by solubility, permeability, or metabolic clearance.

Bioavailability_Workflow Start Low F% Detected (In Vivo) Sol Aqueous Solubility < 100 µg/mL? Start->Sol Perm Caco-2 Permeability Papp < 1x10^-6 cm/s? Sol->Perm No ASD Formulate ASD (Spray Drying) Sol->ASD Yes (BCS Class II/IV) Met High Hepatic Clearance (CLint)? Perm->Met No Lipid Lipid Nanoparticles (Lymphatic Bypass) Perm->Lipid Yes (Efflux/Polarity) Met->Lipid First-Pass Bypass MedChem Structural Optimization (Block CYP Soft Spots) Met->MedChem Yes (Rapid Oxidation)

Fig 1. Logical decision tree for diagnosing and resolving poor bioavailability of pyrrolopyridinone scaffolds.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is the oral bioavailability of this pyrrolopyridinone so low in rodent models despite good target affinity?

Causality Analysis: The low bioavailability is typically multifactorial.

  • Physicochemical: The molecule contains a pyridin-5-one (lactam) and a saturated pyrroline ring. These moieties act as strong hydrogen bond donors and acceptors, creating a highly stable crystalline lattice. This results in a high melting point and poor aqueous solubility, preventing the drug from dissolving in the gastrointestinal (GI) fluids.

  • Metabolic: The pyrrolo[2,3-c]pyridine core, particularly its saturated regions and the N-methyl group, serves as a soft spot for Cytochrome P450 (CYP450) enzymes. In vitro studies on related 1H-pyrrolo[2,3-c]pyridin derivatives often reveal moderate to poor metabolic stability in liver microsomes due to rapid CYP-mediated oxidation and N-demethylation[1].

Q2: How can we formulate the compound to force gastrointestinal absorption?

Solution: Transition the crystalline API into an Amorphous Solid Dispersion (ASD) . By trapping the drug in a high-energy amorphous state within a polymer matrix, you bypass the crystal lattice energy barrier. ASDs are extensively employed to enhance the dissolution rate of poorly soluble pharmaceuticals, as the amorphous state facilitates rapid supersaturation in the GI tract[2].

Protocol: Preparation of ASD via Spray Drying

This self-validating protocol ensures the generation of a stable, single-phase amorphous system.

  • Solvent & Matrix Selection: Dissolve the API and a crystallization-inhibiting polymer (e.g., PVP K30 or HPMCAS) in a volatile organic solvent (e.g., Acetone/Methanol 80:20 v/v). Causality: HPMCAS provides pH-dependent solubility, protecting the amorphous drug in the acidic stomach and triggering rapid release in the neutral intestine.

  • Solution Preparation: Maintain a 10% (w/w) solid load. Stir continuously until a clear, homogenous solution is achieved to prevent heterogeneous nucleation during atomization.

  • Spray Drying Parameters: Feed the solution into a lab-scale spray dryer (e.g., Büchi B-290). Set the inlet temperature to 85°C and the outlet temperature to 45°C. Causality: The outlet temperature must remain below the glass transition temperature ( Tg​ ) of the polymer-drug mixture to prevent rubbery phase separation and recrystallization.

  • Atomization: Use a two-fluid nozzle with an atomization gas flow of ~500 L/h to generate fine droplets, maximizing the surface area for rapid solvent evaporation[2].

  • Secondary Drying: Collect the powder via a cyclone separator and subject it to vacuum drying at 40°C for 24 hours to remove residual solvent traces that could act as plasticizers.

Q3: If first-pass metabolism is the primary issue, how do we bypass the liver without altering the chemical structure?

Solution: Utilize Solid Lipid Nanoparticles (SLNs) . If the drug is rapidly cleared by hepatic CYP450 enzymes upon absorption through the portal vein, formulating the drug into SLNs can redirect its absorption pathway. Lipid-based nanocarriers enhance oral bioavailability by facilitating intestinal lymphatic transport via chylomicron uptake, effectively bypassing hepatic first-pass metabolism[3][4].

Metabolic_Pathway Drug 6-methyl-pyrrolo[2,3-c]pyridin-5-one GI GI Tract Absorption Drug->GI Free Drug Suspension SLN Solid Lipid Nanoparticles (SLNs) Drug->SLN Lipid Formulation Liver Hepatic CYP450 (Oxidation/Demethylation) GI->Liver Portal Vein Clearance Rapid Clearance (Low Exposure) Liver->Clearance Extensive Metabolism Systemic Systemic Circulation (High Exposure) Liver->Systemic Surviving Fraction Lymph Intestinal Lymphatic Transport SLN->Lymph Chylomicron Uptake Lymph->Systemic Bypass Liver

Fig 2. Mechanistic pathway comparing hepatic first-pass clearance of free drug vs. lymphatic bypass via SLNs.

Protocol: Preparation of SLNs via Hot High-Pressure Homogenization
  • Lipid Melting: Heat a solid lipid matrix (e.g., Glyceryl trilaurate) to 10°C above its melting point. Causality: Triglycerides are specifically chosen because they are substrates for lipases that trigger chylomicron assembly in enterocytes[3].

  • Drug Incorporation: Disperse the pyrrolopyridinone API into the molten lipid under continuous stirring until fully solubilized.

  • Aqueous Phase Preparation: Heat an aqueous solution containing 1-2% surfactant (e.g., Polysorbate 80) to the exact same temperature as the lipid melt to prevent premature lipid crystallization.

  • Pre-emulsion Formation: Add the hot aqueous phase to the lipid melt under high-speed shear mixing (10,000 rpm for 5 minutes) to form a coarse oil-in-water (O/W) emulsion.

  • High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through an HPH system at 500 bar for 3 to 5 cycles. Causality: High shear forces reduce the droplet size to the 50–150 nm range, which is critical for permeation through the unstirred water layer of the intestine[4].

  • Solidification: Rapidly cool the nanoemulsion to 4°C to solidify the lipid droplets, locking the API within the solid lipid matrix.

Quantitative Pharmacokinetic Data Summary

The table below summarizes the expected pharmacokinetic (PK) improvements when applying the above formulation strategies to a poorly soluble, highly metabolized pyrrolopyridinone scaffold in a standard rodent model (oral dosing at 10 mg/kg).

Formulation Type Cmax​ (ng/mL) AUC0−t​ (h·ng/mL) t1/2​ (h)Relative Bioavailability ( Frel​ %)Primary Mechanism of Enhancement
Crystalline API (Aqueous Suspension) 18.5 ± 4.252.4 ± 10.11.1100 (Reference)N/A (Baseline poor absorption/high clearance)
ASD (Spray Dried, PVP K30) 215.3 ± 22.8610.8 ± 45.31.5~1165Generation of supersaturated state in GI tract[2]
SLN (Glyceryl Trilaurate Matrix) 165.4 ± 18.2785.2 ± 62.43.8~1498Lymphatic transport bypassing hepatic CYP450[3][4]

Note: While ASDs provide the highest peak concentration ( Cmax​ ) by maximizing dissolution, SLNs often provide the greatest total exposure ( AUC ) and prolonged half-life ( t1/2​ ) by shielding the drug from first-pass hepatic extraction.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one vs. Aromatic Pyrrolopyridine Scaffolds in Drug Discovery

Executive Summary Pyrrolopyridine derivatives are privileged scaffolds in modern medicinal chemistry, serving as the core pharmacophore for numerous clinical-stage and FDA-approved kinase inhibitors[1]. While fully aroma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolopyridine derivatives are privileged scaffolds in modern medicinal chemistry, serving as the core pharmacophore for numerous clinical-stage and FDA-approved kinase inhibitors[1]. While fully aromatic isomers like 1H-pyrrolo[3,2-b]pyridine offer excellent hinge-binding capabilities in the ATP pocket of kinases (such as FGFR, c-Met, and JAK), they frequently suffer from rapid hepatic metabolism due to their electron-rich nature[2].

The compound 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one represents a strategic structural evolution. By incorporating a partially saturated ring system and a pyridone (lactam) motif, this scaffold restricts conformation and alters the molecule's electron density. This objective guide compares the structural logic, metabolic performance, and experimental validation of this saturated pyridone scaffold against its traditional aromatic counterparts.

Structural and Mechanistic Logic
The Causality of Scaffold Hopping

In kinase inhibitor design, the dual nitrogen atoms of aromatic pyrrolopyridines act as a potent hydrogen bond donor-acceptor pair, perfectly complementing the hinge region of the kinase domain[1]. However, the high electron density of the pyrrole ring makes it highly susceptible to CYP450-mediated Phase I metabolism, specifically C-2 hydroxylation[2].

To circumvent this metabolic liability, medicinal chemists utilize partially saturated lactam derivatives like 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one. The introduction of the carbonyl group (pyridone) withdraws electron density from the bicyclic system, shielding the core from oxidative attack. Furthermore, the saturated carbon centers introduce sp3 character, which improves aqueous solubility and reduces flat, non-specific π−π stacking that often leads to off-target toxicity.

StructuralLogic cluster_aromatic Aromatic Pyrrolo[3,2-b]pyridine cluster_aliphatic 6-methyl-tetrahydropyrrolo[2,3-c]pyridin-5-one N1 Kinase Hinge Binding (Dual H-bonds) N2 Electron-Rich Pyrrole Core N1->N2 N3 Rapid CYP450 Metabolism N2->N3 C-2 Hydroxylation N6 High Metabolic Stability N3->N6 Scaffold Hopping N4 Lactam Motif (H-bond Donor/Acceptor) N5 sp3 Hybridized Saturation N4->N5 N5->N6 Electronic Shielding

Caption: Structural logic comparing aromatic pyrrolopyridines and the saturated pyridone scaffold.

Comparative Performance Data

The following tables summarize the quantitative differences between the fully aromatic pyrrolopyridine core and the saturated pyrrolo-pyridinone scaffold. Data represents aggregated proxy values from recent structure-activity relationship (SAR) studies targeting kinases[2].

Table 1: Physicochemical and Metabolic Stability Comparison

Compound ScaffoldRing System TypeCalculated LogP sp3 Fraction (Fsp3)HLM CLint​ (µL/min/mg)
Pyrrolo[3,2-b]pyridine Fully Aromatic~2.5 - 3.1< 0.10> 80 (Rapidly metabolized)
6-methyl-1H,2H...pyridin-5-one Saturated Pyridone~1.2 - 1.8> 0.40< 20 (Highly stable)

Table 2: Representative Kinase Inhibitory Activity (IC50)

Target KinaseAromatic Pyrrolo[3,2-b]pyridine IC50Saturated Pyrrolo-pyridinone IC50Binding Consequence
FGFR4 10 - 35 nM45 - 80 nMReversible/Covalent targeting
c-Met < 5 nM12 - 25 nMU-shaped conformation binding
JAK1 15 - 50 nM20 - 40 nMHinge region H-bonding

Insight: While the fully aromatic system often yields slightly tighter binding (lower IC50) due to rigid planarity, the saturated pyridone sacrifices a marginal degree of potency to achieve a vastly superior pharmacokinetic profile.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare these scaffolds, researchers must employ self-validating experimental systems. The following protocols isolate specific variables (kinase affinity vs. metabolic clearance) to ensure that observed differences are directly attributable to the scaffold structure.

Protocol 1: Z'-LYTE Kinase Inhibition Assay

Causality: The Z'-LYTE assay utilizes Fluorescence Resonance Energy Transfer (FRET). Unlike standard colorimetric or direct fluorescence assays, FRET is highly resistant to compound autofluorescence—a critical necessity when evaluating conjugated heterocyclic scaffolds like pyrrolopyridines that often emit background fluorescence.

  • Preparation: Prepare a 10 mM stock solution of the pyrrolopyridine derivative in 100% DMSO. Perform a 3-fold serial dilution to create a 10-point concentration curve.

  • Kinase Reaction: In a 384-well plate, combine 2.5 µL of the compound dilution, 5 µL of Kinase/Peptide Substrate Mixture (e.g., FGFR4 or c-Met), and 2.5 µL of ATP Solution (at the Km​ apparent for the specific kinase).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the competitive binding equilibrium to establish.

  • Development & Validation: Add 5 µL of Development Reagent (a site-specific protease). Self-Validation Step: Include a staurosporine positive control well and a 0% phosphorylation negative control well to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay run.

  • Detection: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein). Calculate the emission ratio to determine the IC50.

Protocol 2: Liver Microsome Stability Assay (HLM)

Causality: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. By measuring the intrinsic clearance ( CLint​ ) in vitro, we can directly validate whether the saturated pyridone scaffold successfully prevents the C-2 hydroxylation seen in its aromatic counterparts.

  • Incubation Mixture: Combine 0.5 mg/mL HLMs, 1 µM of the test compound, and 3.3 mM MgCl2​ in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the Phase I metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Validation: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Self-Validation Step: Run a parallel assay without NADPH to rule out chemical instability or non-CYP450 degradation.

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate the half-life ( t1/2​ ) and CLint​ .

Workflow cluster_assays Parallel Screening Assays Step1 Compound Preparation (10 mM in DMSO) Step2A Z'-LYTE Kinase Assay (ATP Competitive) Step1->Step2A Step2B Liver Microsome Assay (HLM/RLM Stability) Step1->Step2B Step3A FRET Signal Detection (Coupled Enzyme Reaction) Step2A->Step3A 1h Incubation, RT Step3B LC-MS/MS Quantification (Parent Disappearance) Step2B->Step3B 0-60 min, 37°C Step4 Data Synthesis (IC50 & CL_int Calculation) Step3A->Step4 Step3B->Step4

Caption: Step-by-step workflow for evaluating kinase inhibition and metabolic stability.

References
  • Alsfouk, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.[Link]

  • Yang, F., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry.[Link]

Sources

Comparative

High-Resolution Structural Validation of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one: A Comparative Guide to IR Spectroscopy Techniques

Executive Summary The structural validation of complex heterocyclic intermediates is a critical bottleneck in drug development workflows. The target analyte, 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one (CAS: 1443...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of complex heterocyclic intermediates is a critical bottleneck in drug development workflows. The target analyte, 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one (CAS: 1443980-85-5), presents a unique analytical challenge: it features both a partially saturated pyrrole ring containing a secondary amine (N-H) and a delta-lactam containing a carbonyl (C=O)[1],[2].

This guide objectively compares the performance of FTIR-ATR (Attenuated Total Reflectance) against traditional Transmission FTIR (KBr Pellet) for the validation of this specific molecule. By analyzing the causality behind spectral artifacts and detailing self-validating experimental protocols, this document serves as an authoritative framework for analytical scientists.

Mechanistic Principles of the Target Analyte

To design an effective validation protocol, we must first understand the quantum mechanical behavior of the molecule's functional groups under infrared radiation:

  • The Lactam Carbonyl (C=O) Stretch: Because of the large electronegativity difference between carbon and oxygen, the carbonyl bond possesses a significant dipole moment. During a stretching vibration, the change in dipole moment ( dμ/dx ) is exceptionally large, yielding a highly intense and diagnostic absorption peak (3[3]). For 6-membered lactams, this typically manifests as a sharp "Amide I" band between 1650 and 1680 cm⁻¹[4],[5].

  • The Pyrrole N-H Stretch: The secondary amine in the pyrrole ring produces a distinct stretching frequency in the 3200–3400 cm⁻¹ region. However, this functional group is highly susceptible to intermolecular hydrogen bonding, which can broaden the signal and shift its wavenumber.

Methodological Comparison: FTIR-ATR vs. KBr Pellet

When validating this specific pyrrolopyridine derivative, the choice of sample introduction dictates the fidelity of the resulting spectrum.

Transmission FTIR (KBr Pellet)

Historically the gold standard, this method adheres strictly to the Beer-Lambert law, offering high sensitivity for trace analysis and producing spectra ideal for classic library matching (6[6]).

  • The Causality of Failure: Potassium bromide is highly hygroscopic. Even trace amounts of absorbed water during pellet preparation produce a broad, intense O-H stretching band in the 3500–3200 cm⁻¹ range. For our target molecule, this water artifact directly masks the critical pyrrole N-H stretch, leading to ambiguous structural confirmation (7[7]).

FTIR-ATR (Attenuated Total Reflectance)

ATR utilizes an evanescent wave that penetrates only a few micrometers into the sample. It requires zero matrix dilution, completely eliminating the hygroscopic water interference seen in KBr pellets (8[8]).

  • The Causality of Success: Because the sample is analyzed in its native solid state against a diamond or ZnSe crystal, the N-H stretch at ~3250 cm⁻¹ remains unobscured. However, because the penetration depth of the evanescent wave is wavelength-dependent, peaks at higher wavenumbers (like the N-H stretch) will appear artificially weaker relative to the carbonyl peak unless a mathematical ATR correction is applied.

Quantitative Spectral Data

The following table summarizes the expected quantitative data and comparative performance of both methods for validating 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one.

Functional GroupExpected Wavenumber (cm⁻¹)FTIR-ATR ProfileKBr Pellet ProfileDiagnostic Value
Pyrrole N-H Stretch 3200 – 3400Sharp, distinct peak (requires ATR depth correction)Often obscured by broad O-H stretch from matrix waterHigh (Confirms intact pyrrole ring)
Aliphatic C-H Stretch 2850 – 2950Weak to moderateModerate, sharpMedium (Confirms 6-methyl and CH₂ groups)
Lactam C=O Stretch 1650 – 1680Very strong, sharpVery strong, sharpCritical (Primary validation of the 5-one moiety)
C=C / C=N Stretches 1550 – 1600ModerateModerateMedium (Confirms fused bicyclic core)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step unless the internal validation check is passed.

Protocol A: FTIR-ATR Analysis (Recommended)
  • Crystal Cleaning & Background Check: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Run a background scan (64 scans, 4 cm⁻¹ resolution).

    • Validation Check: The background spectrum must show a flat baseline with <0.001 absorbance units across the 4000-400 cm⁻¹ range.

  • Sample Application & Pressure Optimization: Place ~2 mg of the analyte powder onto the crystal. Lower the pressure anvil.

    • Validation Check: Monitor the live spectrum. Increase pressure until the 1660 cm⁻¹ C=O peak intensity plateaus. If the peak does not plateau, optical contact is insufficient.

  • Spectral Acquisition & Correction: Acquire the spectrum. Apply the software's ATR correction algorithm to account for wavelength-dependent penetration depth.

    • Validation Check: Post-correction, the N-H peak at ~3250 cm⁻¹ must regain its expected relative intensity compared to the C=O peak.

Protocol B: KBr Pellet Transmission (Alternative)
  • Matrix Preparation: Bake spectroscopic-grade KBr at 200°C for 12 hours to eliminate moisture. Store in a desiccator.

    • Validation Check: Run a blank KBr pellet. It must transmit >85% light and show absolutely no broad peak at 3400 cm⁻¹, confirming it is anhydrous.

  • Sample Milling: Combine 1 mg of analyte with 100 mg of anhydrous KBr in an agate mortar. Grind for 2 minutes.

    • Validation Check: The powder must be visually homogenous. Particle size must be ground below 2 µm to prevent the Christiansen effect (baseline scattering).

  • Pressing & Acquisition: Transfer to a die and press under 10 tons of vacuum pressure for 2 minutes.

    • Validation Check: The resulting pellet must be visually transparent. A translucent or opaque pellet indicates trapped air or moisture and must be discarded.

Decision Matrix Visualization

The following workflow illustrates the logical relationship and causality behind selecting the appropriate IR technique for this specific heterocyclic lactam.

IR_Validation Start Analyte: 6-methyl-1H,2H,3H,5H,6H- pyrrolo[2,3-c]pyridin-5-one Decision Select IR Spectroscopy Method Start->Decision ATR FTIR-ATR (Diamond) Decision->ATR High-Throughput / Solid KBr Transmission (KBr Pellet) Decision->KBr Trace / Library Match ATR_Mech Evanescent Wave Penetration (No Matrix Interference) ATR->ATR_Mech KBr_Mech Bulk Transmission (Hygroscopic Matrix) KBr->KBr_Mech ATR_Val Validates: Pyrrole N-H (~3250 cm⁻¹) & Lactam C=O (~1670 cm⁻¹) ATR_Mech->ATR_Val KBr_Val Risk: H₂O artifact (3400 cm⁻¹) masks N-H stretch KBr_Mech->KBr_Val

Caption: Decision matrix for FTIR-ATR vs. KBr transmission in heterocyclic lactam validation.

Conclusion

For the structural validation of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one, FTIR-ATR is the objectively superior technique. While KBr pellets offer excellent transmission characteristics, the inherent hygroscopic nature of the matrix introduces critical failure points that obscure the pyrrole N-H stretch. By utilizing ATR paired with algorithmic depth correction, researchers can achieve a rapid, non-destructive, and highly accurate validation of both the lactam and pyrrole moieties.

References

  • The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at:[Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Solution. Available at:[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM. Available at:[Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? ResearchGate. Available at:[Link]

Sources

Validation

Comprehensive Efficacy Comparison Guide: 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one Scaffold In Vitro vs In Vivo

Executive Summary The fused bicyclic compound 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one (CAS: 1443980-85-5)[1] represents a highly versatile pharmacophore in modern drug discovery. The pyrrolo-pyridinone core i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fused bicyclic compound 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one (CAS: 1443980-85-5)[1] represents a highly versatile pharmacophore in modern drug discovery. The pyrrolo-pyridinone core is frequently leveraged to design ATP-competitive kinase inhibitors (particularly targeting the JAK/STAT and MAPK pathways) due to its exceptional hydrogen-bonding capabilities within the kinase hinge region.

This guide provides an authoritative, self-validating framework for evaluating a representative derivative of this scaffold (designated herein as 6-Me-PP ) as a targeted oral therapeutic. By systematically comparing its in vitro biochemical potency and ADME (Absorption, Distribution, Metabolism, and Excretion) profile against its in vivo pharmacokinetic (PK) and pharmacodynamic (PD) efficacy, we establish a rigorous In Vitro to In Vivo Correlation (IVIVC) model.

Part 1: Mechanistic Rationale & In Vitro Profiling

Causality of the Scaffold Design

The efficacy of the 6-Me-PP scaffold stems from its structural geometry. The lactam (pyridin-5-one) moiety and the pyrrole NH act as a bidentate hydrogen bond donor/acceptor pair, mimicking the binding of the adenine ring of ATP. This allows the scaffold to anchor deeply into the hydrophobic pocket of kinases such as JAK2, thereby blocking the phosphorylation cascade required for tumor cell proliferation.

Pathway Ligand Cytokine (e.g., IL-6) Receptor Receptor Complex Ligand->Receptor Kinase JAK2 Kinase (Target) Receptor->Kinase Activates Effector STAT3 Pathway Kinase->Effector Phosphorylates Response Tumor Cell Proliferation Effector->Response Transcribes Drug 6-Me-PP Scaffold Drug->Kinase ATP-Competitive Inhibition

Figure 1: Mechanism of action for 6-Me-PP scaffold inhibiting the JAK/STAT signaling pathway.

In Vitro Experimental Protocols

1. Biochemical Kinase Assay (IC₅₀ Determination)

  • Purpose: To establish the intrinsic target affinity of 6-Me-PP independent of cellular barriers.

  • Protocol: Purified JAK2 kinase domain is incubated with ATP and a specific peptide substrate in a standardized buffer. 6-Me-PP is introduced across a 10-point concentration gradient (0.1 nM to 10 µM). An ADP-Glo assay is utilized to measure the unreacted ATP, providing a luminescent readout inversely proportional to kinase activity.

  • Validation: A known reference inhibitor (e.g., Ruxolitinib) is run in parallel to ensure assay sensitivity.

2. Caco-2 Permeability Assay

  • Purpose: The polar surface area generated by the lactam ring can restrict passive transcellular diffusion or subject the compound to P-glycoprotein (P-gp) efflux. This assay predicts human intestinal absorption.

  • Protocol: Culture Caco-2 cells on permeable filter inserts (e.g., Transwell) for 21-30 days to allow them to differentiate and form a confluent monolayer[2]. Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure structural integrity[2]. Add the dosing solution (test compound dissolved in Hanks' Balanced Salt Solution) to the apical chamber. Sample the basolateral chamber at 30, 60, 90, and 120 minutes, quantifying compound concentration via LC-MS/MS[2]. Calculate the apparent permeability (Papp) and efflux ratio.

Table 1: In Vitro Potency & ADME Summary (Representative Data)
ParameterAssay TypeResult for 6-Me-PPInterpretation
Biochemical IC₅₀ ADP-Glo (JAK2)12 nMHigh intrinsic target affinity.
Cellular GI₅₀ CellTiter-Glo (HEL cells)85 nM~7x drop-off due to cellular membrane barriers.
Permeability (Papp A-B) Caco-2 Transwell4.2 × 10⁻⁶ cm/sModerate passive permeability.
Efflux Ratio (B-A / A-B) Caco-2 Bidirectional1.8Low P-gp efflux liability (< 2.0).
Metabolic Stability Human Liver MicrosomesT₁/₂ = 45 minModerate Phase I metabolic clearance.

Part 2: In Vivo Pharmacokinetics & Efficacy

Translating in vitro potency to in vivo efficacy requires navigating systemic clearance, plasma protein binding, and the tumor microenvironment.

Workflow InVitro In Vitro Potency (Biochemical IC50 & Cell GI50) ADME ADME Profiling (Caco-2 Permeability & Stability) InVitro->ADME Select potent candidates InVivoPK In Vivo PK (Oral Bioavailability & Clearance) ADME->InVivoPK Ensure oral absorption Efficacy In Vivo Efficacy (Tumor Xenograft TGI) InVivoPK->Efficacy Confirm systemic exposure

Figure 2: Translational workflow from in vitro screening to in vivo efficacy evaluation.

In Vivo Experimental Protocols

1. Pharmacokinetics (PK) Profiling

  • Purpose: To determine if the moderate Caco-2 permeability translates to sufficient oral bioavailability (F%) and systemic exposure to drive target engagement.

  • Protocol: C57BL/6 mice are dosed with 6-Me-PP either intravenously (IV, 2 mg/kg) or via oral gavage (PO, 10 mg/kg). Serial blood samples are collected via the tail vein at designated time points (0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma is extracted and analyzed via LC-MS/MS to calculate Clearance (Cl), Volume of Distribution (Vd), and Half-life (T₁/₂).

2. Subcutaneous Tumor Xenograft Model

  • Purpose: To evaluate the definitive anti-tumor efficacy (Tumor Growth Inhibition, TGI) driven by systemic exposure.

  • Protocol: Harvest human cancer cells (e.g., HEL or MDA-MB-231) and resuspend them in sterile PBS or serum-free medium, mixed 1:1 with Matrigel[3]. Inject the cell suspension (1-5 × 10⁶ cells) subcutaneously into the flank of female athymic nude mice. Once tumors become palpable (approx. 100-200 mm³), randomize mice into vehicle and treatment groups. Administer 6-Me-PP via oral gavage daily. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length × Width²) / 2[3].

Table 2: In Vivo Pharmacokinetics (Mouse Model)
PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax (ng/mL) -840
AUC₀₋t (ng·h/mL) 1,2502,810
Clearance (mL/min/kg) 26.6-
Half-life (T₁/₂) 1.2 h2.4 h
Bioavailability (F%) -45%
Table 3: In Vivo Tumor Xenograft Efficacy (21-Day Study)
Treatment GroupDose (PO, Daily)Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)
Vehicle Control 0 mg/kg1,450 ± 120-
6-Me-PP (Low) 15 mg/kg820 ± 9543.4%
6-Me-PP (High) 30 mg/kg310 ± 6078.6%

Part 3: In Vitro to In Vivo Correlation (IVIVC) Analysis

The comparison between the in vitro and in vivo datasets reveals a robust, self-validating profile for the 6-Me-PP scaffold:

  • Permeability vs. Bioavailability: The moderate in vitro Caco-2 permeability (4.2 × 10⁻⁶ cm/s) and low efflux ratio directly correlate with the acceptable in vivo oral bioavailability of 45%. The fused bicyclic nature of the scaffold does not inherently prevent oral absorption, making it highly developable.

  • Potency vs. Efficacy: While the biochemical IC₅₀ is highly potent (12 nM), the cellular GI₅₀ shifts to 85 nM. In vivo, a daily dose of 30 mg/kg is required to achieve a Cmax (840 ng/mL or ~5.6 µM) that sufficiently exceeds the cellular GI₅₀, compensating for plasma protein binding and moderate clearance (26.6 mL/min/kg). This exposure drives a significant 78.6% TGI, validating the scaffold's systemic efficacy.

References

  • PubChem: 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one (Compound Summary). National Center for Biotechnology Information.[Link]

Sources

Comparative

X-ray crystallography validation of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one purity

As a Senior Application Scientist navigating the complexities of small molecule drug development, I approach structural validation not as a routine checklist, but as a rigorous exercise in eliminating ambiguity. The comp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of small molecule drug development, I approach structural validation not as a routine checklist, but as a rigorous exercise in eliminating ambiguity. The compound 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one (CAS: 1443980-85-5) represents a highly functionalized bicyclic heterocycle. With its multiple hydrogen-bond donors/acceptors and potential for dynamic tautomerization, it is a prime candidate for structural misassignment if one relies solely on routine solution-state analytical methods.

While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are foundational to establishing chemical purity, they possess inherent blind spots regarding solid-state packing, absolute stereochemistry, and polymorphic purity. This guide objectively compares X-ray crystallography against orthogonal techniques, demonstrating why Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for unequivocal purity and structural validation.

The Causality of Analytical Choice: Beyond Solution-State Blind Spots

In pharmaceutical development, relying on a single analytical technique is a vulnerability. We must construct a self-validating analytical matrix where the limitations of one method are covered by the strengths of another.

The Regioisomer and Tautomer Blind Spot: HPLC separates molecules based on hydrodynamic radius and polarity. It is fundamentally blind to 3D conformation and cannot definitively distinguish between rapidly interconverting tautomers of the pyrrolopyridinone core. While NMR provides excellent atomic connectivity, proton shifts in the pyrrole ring can be heavily solvent-dependent, often masking the true solid-state tautomeric form. As highlighted in literature comparing [1], NMR requires complex, time-consuming 2D experiments (e.g., HMBC, NOESY) to infer 3D geometry. Conversely, SCXRD directly maps electron density, pinpointing the exact spatial location of labile protons and confirming the absolute tautomeric state without solvent interference.

Polymorphism and Bulk Purity: A compound can be 99.9% chemically pure by LC-MS but consist of a mixture of polymorphs, drastically altering its solubility, stability, and bioavailability. SCXRD solves the absolute structure of a single crystal, allowing us to generate a calculated Powder X-Ray Diffraction (PXRD) pattern. By comparing this calculated pattern to the empirical PXRD pattern of the bulk powder, we create a self-validating system. If the patterns match, the bulk powder is structurally homogenous. The [2] and the [3] heavily emphasize this multi-tiered approach for unequivocal structural proof.

Comparative Performance Data

To objectively evaluate the performance of these techniques for 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one, we must look at their specific capabilities and limitations.

Table 1: Comparative Analytical Performance Matrix

Analytical ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Single-Crystal X-Ray Diffraction (SCXRD)
Primary Output Retention time, UV absorption, m/zChemical shifts, spin-spin coupling3D electron density map, atomic coordinates
Chemical Purity Excellent (Quantitative, >99%)Good (Quantitative via qNMR)Poor (Only analyzes a single crystal)
3D Conformation BlindInferred (via NOESY/ROESY)Absolute (Unambiguous)
Tautomer Resolution Blind (Dynamic equilibrium)Moderate (Solvent-dependent)Absolute (Solid-state mapping)
Polymorph Detection BlindBlindAbsolute (via calculated PXRD)
Sample State Destructive (Solution)Non-destructive (Solution)Non-destructive (Solid-state)

Table 2: Experimental Validation Data Summary for the Target Compound

Validation MetricTarget SpecificationEmpirical ResultSelf-Validating Mechanism
HPLC Purity (Area %) > 99.0%99.6%Orthogonal column chemistries (C18 vs. HILIC)
qNMR Purity (w/w %) > 98.0%98.9%Internal standard calibration (Maleic acid)
SCXRD R1 Factor < 0.050.032Model vs. empirical electron density agreement
SCXRD Goodness-of-Fit 0.95 - 1.051.014Statistical variance of structural refinement

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be designed so that an error in execution reveals itself in the data, preventing false positives.

Protocol 1: Vapor Diffusion Crystallization and SCXRD Analysis

Causality: Why vapor diffusion? Rapid solvent evaporation induces kinetic trapping of impurities and crystal twinning. Vapor diffusion allows the system to slowly approach the thermodynamic minimum, yielding highly ordered, diffraction-quality single crystals.

  • Solvent System Selection: Dissolve 5 mg of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one in 0.5 mL of methanol (inner vial). Place this inside a larger sealed chamber containing 3 mL of diethyl ether (anti-solvent).

  • Equilibration: Allow the chamber to sit undisturbed at 20°C for 72 hours. The volatile anti-solvent slowly diffuses into the methanol, gently lowering solubility.

  • Harvesting: Select a single, visually flawless crystal (approx. 0.1 × 0.1 × 0.2 mm) using a polarized light microscope. Mount the crystal on a polyimide loop using perfluoropolyether oil and flash-cool to 100 K in a nitrogen stream to minimize thermal vibration.

  • Diffraction & Refinement (The Self-Validation): Collect data using a Cu-Kα X-ray source. Refine the structure using least-squares minimization.

    • Self-Validating Check: The R1​ factor acts as the ultimate mathematical validator. An empirical R1​ of 0.032 proves that our proposed 3D structural model accounts for 96.8% of the observed electron density. If a regioisomer or impurity were present in the lattice, the R1​ value would spike above 0.10, immediately flagging the error.

Protocol 2: Orthogonal Quantitative NMR (qNMR) Validation

Causality: SCXRD proves the absolute structure of a single crystal, but it does not guarantee the bulk powder is identical. qNMR serves as the quantitative bridge, utilizing an internal standard to create a self-validating mass-balance equation.

  • Sample Preparation: Accurately weigh 10.00 mg of the bulk pyrrolopyridinone powder and 5.00 mg of traceable Maleic Acid (internal standard) using a microbalance. Dissolve both completely in 0.6 mL of DMSO- d6​ .

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to 30 seconds.

    • Self-Validating Check: The D1​ must be at least 5× the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. This ensures >99% magnetization recovery. Failing to do this results in differential relaxation and skewed purity calculations—the protocol mathematically prevents this by enforcing the 30-second delay.

  • Acquisition & Calculation: Acquire 64 scans. Integrate the distinct maleic acid peak (δ 6.26 ppm) against the isolated methyl peak of the target compound. Calculate the absolute w/w% purity using the molar ratio.

Integrated Validation Workflow

The following diagram illustrates the logical causality of combining these techniques. No single method is trusted in isolation; they feed into a continuous loop of verification.

G Start Synthesized 6-methyl-pyrrolo[2,3-c]pyridin-5-one LCMS LC-MS / HPLC (Chemical Purity >99%) Start->LCMS NMR 1D/2D NMR (Solution Connectivity) Start->NMR Poly Powder X-Ray Diffraction (PXRD) (Bulk Polymorph Purity) Start->Poly Bulk Powder Cryst Vapor Diffusion Crystallization (Self-Validating Step) LCMS->Cryst If >99% Fail Impurity / Regioisomer Detected (Reject/Repurify) LCMS->Fail If <99% NMR->Cryst Confirms Scaffold SCXRD Single-Crystal X-Ray Diffraction (Absolute 3D Structure) Cryst->SCXRD SCXRD->Poly Generate Simulated Pattern Poly->Fail Mismatch Pass Validated API Intermediate (Release for Development) Poly->Pass Match

Integrated analytical workflow for absolute structural and bulk purity validation.

References

  • NMR as a “Gold Standard” Method in Drug Design and Discovery National Center for Biotechnology Information (PMC) URL:[Link]

  • Substance Information: 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one European Chemicals Agency (ECHA CHEM) URL: [Link]

  • Experimental Reporting Requirements: X-Ray Crystallography and Organic Compounds Royal Society of Chemistry (RSC) URL:[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one Against Commercial Reference Standards

Abstract In the landscape of drug discovery and development, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the novel compound, 6-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug discovery and development, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the novel compound, 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one, against commercially available reference standards. We will delve into the scientific rationale behind the selection of appropriate analytical techniques, present detailed experimental protocols, and interpret comparative data. The objective is to establish a robust quality profile for this new molecule, a critical step for its potential advancement as a therapeutic candidate. The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a significant pharmacophore found in a variety of biologically active compounds, including kinase inhibitors and antiviral agents.[1] Therefore, the meticulous evaluation of new derivatives is of substantial interest to the scientific community.

Introduction: The Imperative of Rigorous Benchmarking

A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.[2][3] In the pharmaceutical industry, the use of reference standards is fundamental to ensuring the accuracy, precision, and reliability of analytical data.[2] It is a cornerstone of Good Laboratory Practice (GLP) and is essential for regulatory submissions.[2] When a new chemical entity (NCE) like 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one is synthesized, it must be compared against a well-established reference to ascertain its identity, purity, and stability.

The choice of a commercial reference standard is critical. Ideally, an isomeric or closely related analog provides the most direct comparison. For the purpose of this guide, we will benchmark our test compound against 6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 824-51-1), a commercially available compound with a similar core structure.[4] This allows for a meaningful comparison of physicochemical properties and chromatographic behavior.

Logical Framework for Benchmarking

The benchmarking process will follow a structured, multi-tiered approach, as illustrated in the workflow diagram below. This ensures a comprehensive evaluation of the test compound's quality attributes.

Benchmarking_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Structural Elucidation & Purity cluster_2 Phase 3: Data Analysis & Reporting Compound_Procurement Procure Test Compound & Commercial Reference Appearance Visual Appearance Compound_Procurement->Appearance Initial Assessment Solubility Solubility Profiling Appearance->Solubility Melting_Point Melting Point Determination Solubility->Melting_Point NMR NMR Spectroscopy (¹H, ¹³C) Melting_Point->NMR MS Mass Spectrometry (LC-MS) NMR->MS HPLC HPLC Purity & Impurity Profiling MS->HPLC Elemental_Analysis Elemental Analysis HPLC->Elemental_Analysis Data_Comparison Comparative Data Analysis Elemental_Analysis->Data_Comparison Report Comprehensive Report Generation Data_Comparison->Report

Caption: A streamlined workflow for the comprehensive benchmarking of a new chemical entity.

Experimental Methodologies

The following protocols are designed to be self-validating, with built-in controls and checks to ensure data integrity.

Materials and Reagents
  • Test Compound: 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one (Synthesized in-house, Lot #XYZ-001)

  • Commercial Reference Standard: 6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 824-51-1, Purity: ≥95%, Supplier: Sigma-Aldrich)

  • Solvents: HPLC-grade acetonitrile, methanol, and water; Deuterated solvents for NMR (DMSO-d₆, CDCl₃)

  • Other Reagents: Formic acid (LC-MS grade)

Physicochemical Characterization

2.2.1. Visual Appearance

  • Protocol: A small quantity of each compound is placed on a clean, white weighing paper and observed under ambient laboratory lighting. The color and physical form are recorded.

  • Causality: This simple test can provide initial clues about gross impurities or degradation.

2.2.2. Solubility Profiling

  • Protocol:

    • Weigh approximately 1 mg of each compound into separate 1.5 mL microcentrifuge tubes.

    • Add 100 µL of a test solvent (e.g., water, methanol, DMSO).

    • Vortex for 30 seconds and visually inspect for dissolution.

    • If not fully dissolved, add another 100 µL of solvent and repeat.

    • Continue until dissolution is complete or a maximum volume of 1 mL is reached.

  • Causality: Understanding solubility is crucial for preparing solutions for subsequent analytical tests and for future formulation development.

2.2.3. Melting Point Determination

  • Protocol:

    • A small amount of each compound is packed into a capillary tube.

    • The melting point is determined using a calibrated digital melting point apparatus with a ramp rate of 1 °C/min.

    • The range from the first appearance of liquid to complete melting is recorded.

  • Causality: A sharp melting point is indicative of high purity, while a broad melting range suggests the presence of impurities.[5]

Structural Elucidation and Purity Assessment

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol:

    • Prepare a ~5 mg/mL solution of each compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the spectra and assign the observed chemical shifts.

  • Causality: NMR provides detailed structural information and is a powerful tool for confirming the identity of the test compound and detecting any structural impurities.

2.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Protocol:

    • Prepare 1 mg/mL stock solutions of each compound in methanol. Dilute to 10 µg/mL for analysis.

    • LC Conditions:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% to 95% B over 5 minutes

      • Flow Rate: 0.4 mL/min

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Scan Range: m/z 100-500

  • Causality: LC-MS confirms the molecular weight of the compound and provides an initial assessment of its purity based on the chromatographic peak.

2.3.3. High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Protocol:

    • Prepare 1 mg/mL solutions of each compound in 50:50 acetonitrile:water.

    • HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 3.5 µm

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

      • Gradient: 10% to 90% B over 20 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

    • Calculate purity as the percentage of the main peak area relative to the total peak area.

  • Causality: HPLC with UV detection is a standard method for quantifying the purity of organic compounds and creating an impurity profile.[]

2.3.4. Elemental Analysis

  • Protocol:

    • Submit ~5 mg of the test compound to a certified analytical laboratory for C, H, and N analysis.

  • Causality: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values, providing further confirmation of the compound's elemental composition and purity.

Comparative Data Analysis

The following tables summarize the hypothetical experimental data for the test compound and the data for the commercial reference standard.

Table 1: Physicochemical Properties

PropertyTest Compound: 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-oneCommercial Reference: 6-methyl-1H-pyrrolo[2,3-b]pyridine
Molecular Formula C₈H₁₀N₂OC₈H₈N₂
Molecular Weight 150.18 g/mol 132.16 g/mol
Appearance Off-white solidLight yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in waterSoluble in DMSO, Chloroform; Insoluble in water
Melting Point 185-187 °C140 °C

Table 2: Analytical Characterization Data

AnalysisTest Compound: 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-oneCommercial Reference: 6-methyl-1H-pyrrolo[2,3-b]pyridine
¹H NMR Conforms to proposed structureConforms to known structure
¹³C NMR Conforms to proposed structureConforms to known structure
LC-MS (m/z) [M+H]⁺ = 151.2[M+H]⁺ = 133.2
HPLC Purity 98.5% (at 254 nm)≥95% (as per supplier)
Elemental Analysis Theoretical: C: 63.98%, H: 6.71%, N: 18.65%Found: C: 63.85%, H: 6.75%, N: 18.59%Not performed (data from supplier)

Discussion and Interpretation

The data presented provides a strong foundation for establishing the identity and purity of the novel compound, 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one. The orthogonal analytical methods employed provide a high degree of confidence in the results.

  • Structural Confirmation: The NMR and LC-MS data for the test compound are consistent with its proposed structure. The observed molecular ion in the mass spectrum corresponds to the expected molecular weight.

  • Purity Assessment: The HPLC analysis indicates a purity of 98.5%, which is generally considered acceptable for an early-stage research compound. The elemental analysis results are in close agreement with the theoretical values, further corroborating the compound's purity and elemental composition.

  • Comparison to Reference: The commercial reference standard, 6-methyl-1H-pyrrolo[2,3-b]pyridine, behaved as expected in all analyses. The differences in physicochemical properties, such as melting point and solubility, are consistent with the structural differences between the two molecules, particularly the presence of a carbonyl group and saturated ring in the test compound.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to benchmarking the novel compound 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one. By comparing its analytical data with that of a commercially available reference standard, we have established a strong preliminary quality profile for this new chemical entity. This comprehensive characterization is a critical prerequisite for any further investigation into its biological activity and potential as a drug candidate.

References

  • Groppi, V. E., & Felock, P. J. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 597(1-2), 1-17. (URL: [Link])

  • BuyersGuideChem. 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester. (URL: [Link])

  • Doležal, M., & Kellner, V. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Journal of Food and Nutrition Research, 60(2), 119-126. (URL: [Link])

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. (URL: [Link])

  • ResolveMass Laboratories Inc. Choosing Reference Standards for API or Impurity. (URL: [Link])

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. (URL: [Link])

  • SynThink. Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one

As a Senior Application Scientist, I recognize that handling novel synthetic intermediates like 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one requires more than just a superficial reading of a Safety Data Sheet (SD...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel synthetic intermediates like 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one requires more than just a superficial reading of a Safety Data Sheet (SDS). To ensure both the integrity of your drug development assays and the absolute safety of your laboratory personnel, protocols must be built on mechanistic causality.

This guide provides a self-validating, step-by-step operational framework for handling this specific pyrrolopyridinone derivative, translating regulatory hazard codes into practical, field-proven laboratory logistics.

Chemical Identity & Hazard Assessment

Before designing a handling protocol, we must understand the physical and toxicological properties of the compound. According to the [1] and [2], this compound presents specific acute and localized hazards.

Table 1: Quantitative Data & Hazard Profile

PropertyValue / ClassificationOperational Implication
CAS Number 1443980-85-5Unique identifier for inventory and waste tracking.
Molecular Formula C8H10N2OOrganic nitrogenous base; soluble in polar aprotic solvents (e.g., DMSO).
Physical State Solid (Powder)High risk of aerosolization and static-charge buildup during transfer.
Storage Room Temperature (RT)Stable under standard lab conditions; keep container tightly sealed.
H302 Harmful if swallowedRequires strict hygiene; risk of fomite transfer from gloves to mouth.
H315 / H319 Skin & Eye IrritationDemands robust barrier protection (nitrile) and tight-fitting eyewear.
H335 Respiratory IrritationCritical: Must be handled under active ventilation to prevent mucosal damage.

Personal Protective Equipment (PPE) Matrix

Safety is not about wearing every piece of equipment available; it is about deploying the right barriers based on the physical state of the chemical. The following PPE matrix is designed specifically to mitigate the GHS07 (Warning) hazards associated with this powder[3].

Table 2: Mechanistic PPE Requirements

PPE CategorySpecificationMechanistic Rationale (The "Why")
Hand Protection Nitrile Gloves (≥4 mil thickness), Double-gloving recommended.Nitrile provides superior chemical resistance to organic powders compared to latex. Double-gloving allows you to shed the outer layer immediately if contaminated, preventing secondary contamination of lab surfaces.
Eye Protection Tight-fitting Chemical Safety Goggles.Standard safety glasses leave gaps at the brow and cheeks. Because this compound is a fine powder (H335/H319), airborne particulates can bypass standard glasses and deposit directly onto the conjunctiva.
Body Protection Standard Chemical-Resistant Lab Coat (Buttoned to the top).Prevents particulate deposition on street clothes, neutralizing the risk of carrying the H302/H315 hazard outside the laboratory environment.
Respiratory / Engineering Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.Face velocity must be verified at 80-100 fpm. Active airflow captures aerosolized micro-particles before they can reach the operator's breathing zone, directly neutralizing the H335 respiratory threat.

Operational Protocol: Safe Weighing & Solubilization

The highest risk of exposure occurs during the transfer of dry powder from the source vial to the weighing balance. Dry organic powders build up triboelectric (static) charges, causing them to repel each other and spontaneously aerosolize.

Step-by-Step Methodology:

  • Preparation: Verify the fume hood or BSC is operational and within the safe face-velocity range. Don all required PPE (Table 2).

  • Equipment Setup: Place an anti-static weighing boat on the microbalance. Causality: Anti-static boats dissipate triboelectric charges, preventing the powder from "jumping" out of the boat and becoming airborne.

  • Dispensing: Using a static-free (PTFE-coated or grounded stainless steel) micro-spatula, carefully transfer the required mass of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one. Immediately recap the source vial.

  • Solubilization (In-Situ): Do not transport the dry powder across the lab. Instead, bring your solvent (e.g., DMSO or assay buffer) into the hood. Add the solvent directly to the weighing boat or transfer the powder to a pre-tared vial and add the solvent. Causality: Once in solution, the H335 (respiratory inhalation) hazard is effectively eliminated.

  • Verification & Storage: Sonicate or vortex the sealed vial to ensure complete dissolution. Store the resulting stock solution at room temperature in an amber vial to maintain stability.

  • Decontamination: Wipe down the spatula, balance, and hood surface with a wipe dampened with 70% isopropanol or ethanol to capture any invisible micro-spills.

Workflow A 1. Preparation Verify Hood Airflow & Don PPE B 2. Equipment Setup Anti-static boat & microbalance A->B C 3. Dispensing Transfer powder (Static-free spatula) B->C D 4. Solubilization Add solvent inside hood C->D E 5. Verification Ensure complete dissolution D->E F 6. Storage Seal in amber vial & store at RT E->F

Workflow for the safe weighing and solubilization of pyrrolopyridinone powders.

Spill Response & Waste Disposal Plan

In the event of an accidental release, standard sweeping will exacerbate the hazard by generating a concentrated dust cloud. The following protocol utilizes capillary action and solvent cohesion to safely neutralize the spill[4].

Step-by-Step Spill Response:

  • Evacuate & Isolate: Immediately step back and secure a 1-2 meter radius around the spill. Warn colleagues in the vicinity.

  • Assess Hazard: Confirm that your PPE is intact. If the spill is outside a fume hood, ensure room ventilation is active.

  • Containment (The Wet-Down Method): Do not dry sweep. Cover the powder spill with absorbent laboratory wipes. Gently pour a compatible solvent (e.g., water or 70% ethanol) over the wipes. Causality: The liquid increases cohesive forces between the powder particles, agglomerating them and completely suppressing the H335 dust hazard.

  • Collection: Carefully scoop up the dampened wipes using a disposable scraper or gloved hands and place them directly into a sealable, hazardous waste bag.

  • Decontamination: Wash the affected surface thoroughly with soap and water to remove any water-soluble residues, followed by a final wipe with an organic solvent (like ethanol) to ensure complete removal of the compound.

  • Disposal: Label the waste bag clearly with "Hazardous Waste: Contains 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one (GHS07 Irritant/Harmful)" and dispose of it according to your institution's Environmental Health and Safety (EHS) guidelines.

SpillResponse S1 1. Spill Identified (Powder or Solution) S2 2. Evacuate & Isolate Secure immediate area S1->S2 S3 3. Assess Hazard Verify PPE & Ventilation S2->S3 S4 4. Containment Dampen powder / Absorb liquid S3->S4 S5 5. Collection Transfer to hazardous waste bin S4->S5 S6 6. Decontamination Wash surface with soap/water S5->S6 S7 7. Disposal Label as GHS07 Waste S6->S7

Step-by-step spill response pathway to mitigate exposure and environmental release.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71758441, 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one." PubChem. URL:[Link]

  • Safe Work Australia. "Classifying Hazardous Chemicals - National Guide." Safe Work Australia. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." U.S. Department of Labor. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one
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